6,7-Dimethoxyquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZBRQHUWQKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279231 | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6295-29-0 | |
| Record name | 6295-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6,7-Dimethoxyquinoxaline
An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyquinoxaline
Abstract
This technical guide provides a comprehensive examination of the core . As a key heterocyclic scaffold, understanding its molecular structure, spectroscopic profile, and fundamental chemical characteristics is paramount for its application in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into the causality behind experimental choices and analytical interpretation. While direct experimental data for the parent this compound is sparse in published literature, this guide synthesizes information from closely related 6,7-dimethoxy substituted heterocycles, such as quinolines and quinazolines, to provide a robust predictive profile.
Molecular and Structural Properties
The foundational characteristics of a molecule are dictated by its structure. This compound is built upon a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The addition of two methoxy groups at the 6th and 7th positions significantly influences its electronic and steric properties.
Chemical Structure and Identifiers
The arrangement of atoms in this compound is crucial for its reactivity and interactions with biological targets.
Caption: 2D structure of this compound.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 190.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 7151-56-6 | PubChem |
| Canonical SMILES | COC1=CC2=NC=CN=C2C=C1OC | PubChem[1] |
Crystal Structure and Molecular Geometry
Physicochemical Properties
These properties are critical for predicting the behavior of the compound in various environments, from reaction solvents to biological media.
Table 2: Summary of Physicochemical Data Note: Data for some properties are derived from closely related quinoline and quinazoline analogs due to limited direct data for this compound.
| Property | Predicted/Analog Value | Rationale & Causality |
| Appearance | White to off-white crystalline solid | Predicted based on related compounds like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[][5] The extended aromatic system and substituents do not typically impart strong color in the visible spectrum. |
| Melting Point (°C) | ~130 - 150 (estimated) | The related 4-Chloro-6,7-dimethoxyquinoline has a melting point of 132-136 °C.[6] The planar structure and potential for intermolecular hydrogen bonding suggest a relatively high melting point for a molecule of its size. |
| Boiling Point (°C) | >300 (estimated) | The boiling point of 4-Chloro-6,7-dimethoxyquinoline is reported as ~325 °C at 760 mmHg.[6] Significant thermal energy is required to overcome the intermolecular forces in the liquid state. |
| Solubility | Soluble in DMSO, Methanol (slight); Insoluble in water | Based on analogs like 4-Amino-2-chloro-6,7-dimethoxyquinazoline.[] The molecule's largely nonpolar aromatic core dominates, limiting aqueous solubility. The nitrogen and oxygen atoms provide some polarity, allowing solubility in polar aprotic solvents like DMSO. |
| pKa | 1.5 - 2.5 (estimated) | The pyrazine nitrogens are weakly basic due to the electron-withdrawing nature of the fused aromatic ring. The pKa of quinoxaline itself is ~0.6. The electron-donating methoxy groups would slightly increase the basicity compared to the unsubstituted parent. |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for molecular identification and structural elucidation. The following sections detail the expected spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be highly informative.
-
Quinoxaline Protons (H-2, H-3): These protons on the pyrazine ring will appear as singlets (or a closely coupled AX system) in the most downfield region, typically δ 8.5 - 9.0 ppm . Their significant downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
-
Aromatic Protons (H-5, H-8): These protons are on the benzene ring and will appear as two distinct singlets, likely in the range of δ 7.0 - 7.5 ppm . The symmetrical substitution pattern eliminates complex splitting.
-
Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent and will produce a sharp, intense singlet at approximately δ 3.9 - 4.1 ppm , integrating to 6 protons. This characteristic signal is a key identifier for the presence of these groups.[7][8]
-
-
¹³C NMR (Carbon NMR):
-
Quinoxaline Carbons (C-2, C-3): Expected around δ 140 - 145 ppm .
-
Aromatic Carbons (C-5, C-8, C-4a, C-8a): These will appear in the typical aromatic region of δ 105 - 120 ppm .
-
Methoxy-Substituted Carbons (C-6, C-7): These carbons, directly attached to the electron-donating oxygen atoms, will be shifted significantly upfield to δ 150 - 155 ppm .
-
Methoxy Carbons (-OCH₃): A distinct signal around δ 56 ppm is characteristic of the methoxy carbons themselves.[9]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, using a soft ionization technique like Electrospray Ionization (ESI):
-
Molecular Ion Peak ([M+H]⁺): A prominent peak is expected at m/z 191.08 , corresponding to the protonated parent molecule (C₁₀H₁₁N₂O₂⁺). This is often the base peak in ESI-MS.[7]
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z 175, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 147.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1600-1620 cm⁻¹: C=N stretching from the pyrazine ring.
-
~1500-1580 cm⁻¹: C=C aromatic ring stretching.
-
~1200-1275 cm⁻¹: Aryl C-O stretching (asymmetric) from the ether linkage, a strong and characteristic band.
-
~1020-1075 cm⁻¹: Aryl C-O stretching (symmetric).
Synthesis and Reactivity
While numerous synthetic routes exist for quinoxaline derivatives, a common and reliable method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would involve the reaction of 1,2-diamino-4,5-dimethoxybenzene with glyoxal .
Caption: General synthetic workflow for this compound.
This reaction is typically high-yielding and proceeds under mild conditions, making the scaffold readily accessible for further functionalization in drug discovery programs. The electron-rich nature of the benzene portion of the molecule makes it susceptible to electrophilic aromatic substitution, while the pyrazine ring can undergo nucleophilic attack under certain conditions.
Applications in Research and Drug Development
The 6,7-dimethoxy substituted heterocyclic core is a "privileged scaffold" in medicinal chemistry. Its rigid structure is ideal for orienting substituents into the binding pockets of enzymes. The methoxy groups are often critical, forming key hydrogen bonds with protein residues.
-
Kinase Inhibition: Many derivatives, particularly 6,7-dimethoxyquinolines and quinazolines, are potent inhibitors of tyrosine kinases like c-Met, which is implicated in various cancers.[8][10] The 6,7-dimethoxy moiety often anchors the molecule in the ATP-binding site.
-
Anticancer Agents: Beyond kinase inhibition, this scaffold is found in molecules developed as topoisomerase I inhibitors, which interfere with DNA replication in cancer cells.[11]
-
Neuropharmacology: The structural similarity to certain alkaloids has led to the investigation of related compounds for neurological applications.
Key Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol 1: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for aromatic heterocycles and its high boiling point, which minimizes evaporation.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm. Integrate all peaks and identify chemical shifts and coupling constants.
Protocol 2: Melting Point Determination
-
Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Trustworthiness: A narrow melting range (<2 °C) is indicative of high purity.
Conclusion
This compound is a structurally significant heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its planar, rigid core, combined with the hydrogen-bonding potential of its methoxy groups, makes it an exceptionally valuable scaffold in the design of targeted therapeutics, particularly in oncology. This guide provides a foundational understanding of its properties, grounded in data from analogous structures, to empower researchers in their synthetic and developmental endeavors.
References
[7] Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [8] (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. National Center for Biotechnology Information. Available at: [11] (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. National Center for Biotechnology Information. Available at: [10] (n.d.). Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives. BenchChem. Available at: [2] (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC. National Center for Biotechnology Information. Available at: [6] (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline. BenchChem. Available at: [] (n.d.). CAS 23680-84-4 4-Amino-2-chloro-6,7-dimethoxyquinazoline. BOC Sciences. Available at: [3] (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. ResearchGate. Available at: [5] (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline: Specifications and Applications. Available at: Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [1] (n.d.). 6,7-Dimethoxyquinazoline. PubChem. Available at: [9] Fitsev, I. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. ResearchGate. Available at:
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A Guide to the Spectroscopic Characterization of 6,7-Dimethoxyquinoxaline
Prepared by: Gemini, Senior Application Scientist
Introduction
6,7-Dimethoxyquinoxaline is a heterocyclic aromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a key pharmacophore in numerous biologically active compounds and is of significant interest to researchers in medicinal chemistry and materials science. The addition of dimethoxy groups at the 6- and 7-positions significantly influences the molecule's electronic properties, solubility, and metabolic profile, making it a crucial building block in drug development.
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this compound. As a self-validating system, the convergence of these distinct analytical techniques provides unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret this data.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a pyrazine ring fused to a dimethoxy-substituted benzene ring. This configuration has several key features that dictate its spectroscopic signature:
-
Symmetry: The molecule possesses a C2v symmetry axis bisecting the C5-C8 and C6-C7 bonds. This symmetry simplifies the NMR spectra, as chemically equivalent protons and carbons will produce single, shared signals.
-
Functional Groups: The structure contains aromatic C-H bonds, C=N and C=C double bonds within the heterocyclic and aromatic rings, and two C-O ether linkages from the methoxy groups. Each of these functional groups gives rise to characteristic signals in IR and influences the fragmentation patterns in MS.
Caption: Figure 2. Proposed EI-MS Fragmentation Pathway
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process creates the molecular ion and fragment ions. [1]3. Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The structural confirmation of this compound is robustly achieved through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, providing clear signals for the aromatic and methoxy groups. IR spectroscopy confirms the presence of key functional groups, particularly the strong C-O ether stretches. Finally, mass spectrometry establishes the correct molecular weight and reveals a characteristic fragmentation pattern involving the sequential loss of a methyl radical and carbon monoxide. Together, these spectral data points form a cohesive and self-validating dataset, providing an unambiguous fingerprint for the molecule's identity and purity.
References
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
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Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). ResearchGate. Available at: [Link]
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Quinoxaline. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
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synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. Available at: [Link]
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Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022). The Distant Reader. Available at: [Link]
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McNab, H. (1978). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Available at: [Link]
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Acquiring 1 H and 13 C Spectra. (2018). In NMR Guide for Industrial Chemists. Royal Society of Chemistry. Available at: [Link]
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Experimental workflow of the ATR-FTIR spectroscopy-based method. (n.d.). ResearchGate. Available at: [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. (2020). National Center for Biotechnology Information. Available at: [Link]
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FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Available at: [Link]
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Ionization Modes: EI. (n.d.). Shimadzu. Available at: [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Available at: [Link]
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FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). ResearchGate. Available at: [Link]
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Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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4-Amino-2-chloro-6,7-dimethoxyquinazoline. (n.d.). NIST WebBook. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. (2015). Journal of Chemical Education. Available at: [Link]
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13 C-NMR of compound 5. (n.d.). ResearchGate. Available at: [Link]
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Effective synthesis of quinoxalines over ceria based solid acids. (n.d.). Indian Journal of Chemistry. Available at: [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. Available at: [Link]
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How to Compute Electron Ionization Mass Spectra from First Principles. (2016). Accounts of Chemical Research. Available at: [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Available at: [Link]
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Ion fragmentation of small molecules in mass spectrometry. (2012). UAB. Available at: [Link]
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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Spectrum. (n.d.). Available at: [Link]
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An In-depth Technical Guide to the Solubility of 6,7-Dimethoxyquinoxaline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6,7-Dimethoxyquinoxaline is a heterocyclic compound belonging to the quinoxaline family, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various applications, from synthetic reaction conditions to formulation and bioavailability in drug development. Insufficient solubility can impede reliable results in in vitro assays and lead to poor pharmacokinetic profiles.[1] This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and presents a detailed, field-proven protocol for its experimental determination. While extensive quantitative solubility data for this specific molecule is not widely available in public literature, this document equips researchers with the foundational knowledge and practical methodologies to ascertain its solubility profile with high fidelity.
The Molecular Profile of this compound and its Impact on Solubility
Understanding the structural and electronic characteristics of this compound is fundamental to predicting its solubility. The molecule's behavior in different solvents is a direct consequence of its inherent physicochemical properties.
Key Physicochemical Properties:
| Property | Value/Descriptor | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem[2] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 190.20 g/mol | PubChem[2] | Influences the mass-to-volume ratio in solution. |
| Structure | A quinoxaline core with two methoxy (-OCH₃) groups at positions 6 and 7. | - | The aromatic quinoxaline core is relatively nonpolar, while the two nitrogen atoms and two oxygen atoms of the methoxy groups introduce polarity and potential for hydrogen bonding. |
| Polarity | Moderately polar | Inferred from structure | The presence of heteroatoms (N, O) creates dipole moments, suggesting solubility in polar solvents. The aromatic rings contribute to nonpolar character, allowing for some solubility in less polar environments. |
| Hydrogen Bond Acceptors | 4 (2 nitrogen atoms, 2 oxygen atoms) | PubChem[2] | Can accept hydrogen bonds from protic solvents (e.g., alcohols, water), which generally enhances solubility in these media. |
| Hydrogen Bond Donors | 0 | PubChem[2] | Lacks the ability to donate hydrogen bonds, which may limit its interaction with certain aprotic solvents compared to molecules with -OH or -NH groups. |
The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility will be a balance between the nonpolar character of the fused benzene and pyrazine rings and the polar nature of the two methoxy groups.
The following diagram illustrates the key intermolecular forces at play when this compound is dissolved in a polar protic solvent like methanol.
Caption: Key intermolecular forces governing solubility.
Predicted Solubility Profile in Common Organic Solvents
In the absence of specific published quantitative data, a qualitative solubility profile can be predicted based on the physicochemical properties of this compound and general principles of solubility for related heterocyclic compounds.[3]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents have strong dipole moments that can interact favorably with the polar regions of the quinoxaline derivative. DMSO is often an excellent solvent for many heterocyclic compounds.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms of this compound, facilitating dissolution. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in propanol). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform has been noted as a solvent for some otherwise insoluble quinoxaline derivatives.[3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall solubility may be limited due to weaker solute-solvent interactions compared to more polar options. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are generally insufficient to overcome the crystal lattice energy of a moderately polar solid like this compound. |
Authoritative Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For drug development and other precise applications, thermodynamic solubility provides the most accurate measure of a compound's solubility at equilibrium. The shake-flask method is a widely recognized and robust technique for this purpose.[4]
Principle
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature. The system is allowed to reach equilibrium over an extended period, ensuring that the measured concentration represents the true thermodynamic solubility.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated pipettes and tips
-
Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks for standard and sample preparation
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) in a volumetric flask to create a concentrated stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 5-10 mg in 1-2 mL of solvent).
-
Add a precise volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours may be necessary for some compounds to ensure true equilibrium is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the prepared calibration curve.
-
-
Quantification:
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the detector response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
The following diagram outlines the workflow for this protocol.
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Introduction: The Privileged 6,7-Dimethoxyquinazoline Scaffold
An In-Depth Technical Guide to the 6,7-Dimethoxyquinazoline Core: A Cornerstone in Modern Drug Discovery
A Note on the Topic: From 6,7-Dimethoxyquinoxaline to 6,7-Dimethoxyquinazoline
Initial searches for "this compound" revealed a significant scarcity of publicly available technical data, suggesting it is a compound not widely utilized or characterized in the scientific literature. However, these inquiries consistently highlighted a closely related and highly significant heterocyclic compound: 6,7-Dimethoxyquinazoline . This structural isomer is a cornerstone pharmacophore in a multitude of approved therapeutics and clinical candidates. Given the shared interest in this chemical space for researchers, scientists, and drug development professionals, this guide has been expertly curated to provide an in-depth technical overview of the 6,7-dimethoxyquinazoline core, a scaffold of proven value and extensive application in medicinal chemistry.
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The addition of two methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic properties and its ability to form key interactions with biological targets. This substitution pattern has proven particularly fruitful in the development of kinase inhibitors, where the methoxy groups often anchor the molecule within the ATP-binding pocket of enzymes.[2][3]
The 6,7-dimethoxyquinazoline core is a versatile platform for drug discovery, with its derivatives being explored for the treatment of cancer, hypertension, and parasitic diseases.[2] This guide will delve into the fundamental properties, synthesis, and extensive applications of this crucial chemical entity.
Physicochemical and Spectroscopic Profile
Core Compound: 6,7-Dimethoxyquinazoline
| Property | Value | Reference |
| CAS Number | 4101-33-1 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 190.20 g/mol | [4][5] |
| Appearance | Crystalline solid | |
| Topological Polar Surface Area | 44.2 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectra of 6,7-dimethoxyquinazoline derivatives typically show two singlets for the aromatic protons on the quinazoline core. The two methoxy groups will also present as distinct singlets, usually in the range of 3.8-4.0 ppm. For example, in derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, aromatic protons appear as singlets around 6.9 and 7.4 ppm, with methoxy protons at approximately 3.8 and 3.9 ppm.[1]
-
¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic and heteroaromatic carbons, as well as the methoxy carbons.
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the specific derivative. Common fragmentation patterns can often be observed. For instance, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione show a strong [M+H]⁺ peak in ESI-MS.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N stretching within the quinazoline ring, aromatic C=C stretching, and C-O stretching of the methoxy groups. For instance, in 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, a C=N stretch is observed around 1628 cm⁻¹.[6]
Synthesis of the 6,7-Dimethoxyquinazoline Core and Key Intermediates
The synthesis of the 6,7-dimethoxyquinazoline scaffold and its derivatives can be achieved through various routes. A common and versatile strategy involves the construction of the quinazoline ring from substituted anthranilic acid precursors. A particularly important intermediate for further derivatization is 4-amino-2-chloro-6,7-dimethoxyquinazoline.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway to key 6,7-dimethoxyquinazoline intermediates.
Caption: General synthetic workflow for 6,7-dimethoxyquinazoline derivatives.
Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline
This protocol describes the chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key step in producing a versatile intermediate for further functionalization.[6]
Causality: The use of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is essential to convert the hydroxyl groups of the dione into reactive chloro groups. N,N-dimethylaniline often acts as a catalyst in such reactions.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods (IR, NMR) to confirm the successful conversion.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~3 volumes).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (~0.3 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 5 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Isolation: The resulting precipitate is collected by filtration and washed thoroughly with distilled water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent if necessary.
Detailed Experimental Protocol: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline
This protocol outlines the selective amination of the more reactive 4-position of the dichloro intermediate.[7]
Causality: The chlorine atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity allows for the specific introduction of an amino group at C4.
Self-Validation: The product can be identified by its high melting point (around 300°C with decomposition) and confirmed by HPLC for purity and spectroscopic analysis.[7]
Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Amination: Add aqueous ammonium hydroxide (25%) to the solution at ambient temperature.
-
Reaction: Stir the mixture vigorously for approximately 24 hours.
-
Isolation: The product, which precipitates from the reaction mixture, is collected by filtration.
-
Washing and Drying: Wash the solid with water and then an organic solvent like THF to remove impurities. Dry the product under vacuum.
Applications in Drug Development
The 6,7-dimethoxyquinazoline scaffold is a key component in numerous drugs and clinical candidates, primarily due to its ability to mimic the adenine part of ATP and bind to the hinge region of protein kinases.[8]
Kinase Inhibitors in Oncology
Many derivatives of 6,7-dimethoxyquinazoline are potent inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8]
Caption: Inhibition of EGFR signaling by 6,7-dimethoxyquinazoline derivatives.
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase domain of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), preventing ATP from binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[9]
Examples of Clinically Relevant Derivatives:
-
Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.
-
Erlotinib (Tarceva®): Another EGFR inhibitor used for non-small-cell lung cancer and pancreatic cancer.
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2, used in the treatment of breast cancer.
Antihypertensive Agents
Certain 4-amino-6,7-dimethoxyquinazoline derivatives are potent α1-adrenergic receptor antagonists.[1]
Mechanism of Action: These compounds block the α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
Examples of Drugs:
-
Prazosin (Minipress®)
-
Doxazosin (Cardura®)
-
Terazosin (Hytrin®)
These drugs are widely used in the management of hypertension.[7]
Other Therapeutic Areas
The versatility of the 6,7-dimethoxyquinazoline scaffold has led to its investigation in a variety of other therapeutic areas, including:
-
Anti-inflammatory agents [6]
-
Antimicrobial agents [1]
-
Antiparasitic agents (e.g., for trypanosomiasis) [2]
Structure-Activity Relationship (SAR) Insights
Extensive research has provided valuable insights into the structure-activity relationships of 6,7-dimethoxyquinazoline derivatives, particularly as kinase inhibitors.[10]
-
4-Position: The 4-position is crucial for activity. Substitution with a small, anilino group is often optimal for binding to the hinge region of kinases.[10]
-
6,7-Positions: The dimethoxy substitution at these positions is critical for potency and selectivity. These groups often form hydrogen bonds with residues in the ATP-binding pocket. There is some tolerance for bulkier substituents at these positions, which can be exploited to fine-tune activity.[10]
-
Substituents on the 4-Anilino Ring: The nature and position of substituents on the 4-anilino ring can significantly impact potency and selectivity. Small, lipophilic, electron-withdrawing groups are often favored.[10]
Conclusion
While the initially requested this compound is not a prominent compound in the current scientific landscape, its isomer, 6,7-dimethoxyquinazoline, stands out as a highly privileged and versatile scaffold. Its intrinsic properties make it an ideal starting point for the development of a wide range of therapeutic agents, from life-saving cancer drugs to widely used antihypertensives. The synthetic accessibility of its core and the potential for diverse functionalization ensure that the 6,7-dimethoxyquinazoline moiety will continue to be a fertile ground for innovation in drug discovery for the foreseeable future. This guide provides a solid foundation for researchers and drug development professionals looking to leverage the power of this remarkable pharmacophore.
References
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AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (URL: [Link])
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Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline. Science Alert. (URL: [Link])
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research. (URL: [Link])
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6,7-Dimethoxyquinazoline. PubChem. (URL: [Link])
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. (URL: [Link])
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Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island Open Access Dissertations. (URL: [Link])
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Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives. Chinese Pharmaceutical Journal. (URL: [Link])
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6,7-Dimethoxyquinazolin-4(3H)-one. Pharmaffiliates. (URL: [Link])
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Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. (URL: [Link])
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. (URL: [Link])
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Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. (URL: [Link])
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Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. (URL: [Link])
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. (URL: [Link])
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4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. (URL: [Link])
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
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4-AMINO-6,7-DIMETHOXYQUINAZOLINE. ChemBK. (URL: [Link])
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Design and synthesis of 6,7-dimethoxyquinazoline analogs as multi-targeted ligands for α1- and AII-receptors antagonism. ResearchGate. (URL: [Link])
- 6,7-dimethoxyquinazolines and therapeutic use thereof.
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(A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... ResearchGate. (URL: [Link])
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Cytotoxic potential of novel 6,7-dimethoxyquinazolines. PubMed. (URL: [Link])
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4-Chloro-6,7-dimethoxyquinazoline. PubChem. (URL: [Link])
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An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. (URL: [Link])
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Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. (URL: [Link])
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. (URL: [Link])
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Cytotoxic potential of novel 6,7-dimethoxyquinazolines. ResearchGate. (URL: [Link])
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6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL: [Link])
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Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. PubMed. (URL: [Link])
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The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its deceptively simple bicyclic structure offers a versatile scaffold for chemical modification, enabling the generation of a vast library of derivatives with a broad spectrum of biological activities.[3][4][5] This adaptability has positioned quinoxaline and its analogues as "privileged structures" in drug discovery, consistently appearing in compounds with therapeutic potential across diverse disease areas.[6] From inhibiting the relentless proliferation of cancer cells to thwarting the replication of pathogenic microbes and viruses, and modulating the complex inflammatory cascade, the biological prowess of quinoxaline derivatives is both profound and multifaceted.[1][2][3]
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will navigate the core biological activities of quinoxaline derivatives. Moving beyond a mere cataloging of effects, this guide will delve into the mechanistic underpinnings of their actions, provide quantitative data to contextualize their potency, and elucidate the critical structure-activity relationships (SAR) that govern their biological function. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to validate and explore the activities of novel quinoxaline compounds in their own laboratories.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The quest for novel anticancer agents is a paramount challenge in modern medicine, and quinoxaline derivatives have emerged as a particularly fruitful area of investigation.[4] Their anticancer effects are often multi-pronged, targeting several of the key hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis (programmed cell death), and angiogenesis.
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Signaling Pathways
A primary mechanism by which many quinoxaline derivatives exert their anticancer effects is through the induction of apoptosis.[4] Cancer cells are notoriously resistant to apoptosis; hence, compounds that can reactivate this intrinsic cell death program are highly sought after. Quinoxaline derivatives have been shown to trigger apoptosis through various signaling cascades.[7]
One of the key pathways targeted by some quinoxaline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[7][8][9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Certain quinoxaline derivatives act as potent inhibitors of EGFR tyrosine kinase, blocking the downstream signaling and thereby inducing apoptosis.[8][10]
Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a representative quinoxaline derivative.
Caption: General workflow for the synthesis of 2,3-disubstituted quinoxaline derivatives.
VI. Conclusion and Future Perspectives
The quinoxaline scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. The diverse and potent biological activities of its derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore its immense therapeutic potential. The continued exploration of this privileged structure, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, promises to yield a new generation of more effective and safer therapeutic agents.
Future research in this field will likely focus on:
-
Target-Specific Design: The rational design of quinoxaline derivatives that selectively target specific enzymes or receptors to minimize off-target effects and enhance therapeutic efficacy.
-
Hybrid Molecules: The development of hybrid molecules that combine the quinoxaline scaffold with other pharmacophores to create multifunctional drugs with enhanced activity.
-
Drug Delivery Systems: The formulation of quinoxaline derivatives into advanced drug delivery systems to improve their bioavailability and targeted delivery.
As our understanding of the molecular basis of disease continues to evolve, the versatile and adaptable quinoxaline scaffold is poised to play an even more significant role in the future of drug discovery and development.
VII. References
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Unlocking the Therapeutic Potential of 6,7-Dimethoxyquinoxaline: A Technical Guide to Putative Therapeutic Targets
Preamble: Navigating the Known and the Novel
The quinoxaline scaffold, a privileged heterocyclic motif in medicinal chemistry, has consistently yielded compounds with a broad spectrum of pharmacological activities.[1][2] However, the specific derivative, 6,7-dimethoxyquinoxaline, remains a relatively underexplored entity in the vast landscape of drug discovery. This technical guide addresses this knowledge gap by providing an in-depth analysis of its potential therapeutic targets. In the absence of extensive direct research on this compound, this paper will adopt a scientifically rigorous approach by:
-
Establishing the therapeutic precedent of the broader quinoxaline class.
-
Conducting a comparative analysis of structurally related 6,7-dimethoxy-substituted heterocycles, namely quinolines and quinazolines, for which significant research exists.
-
Postulating high-probability therapeutic targets for this compound based on this robust, data-driven comparative framework.
This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic horizons of this promising, yet enigmatic, molecule.
The Quinoxaline Core: A Foundation of Diverse Bioactivity
Quinoxaline derivatives have historically demonstrated a wide array of biological effects, underscoring the versatility of this chemical scaffold.[1][3] The inherent aromatic and electron-rich nature of the quinoxaline ring system allows for diverse substitutions, leading to compounds with activities spanning multiple therapeutic areas.[2]
Established Activities of the Quinoxaline Scaffold:
-
Anticancer: Various quinoxaline derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[2]
-
Antimicrobial: The quinoxaline nucleus is a common feature in compounds with antibacterial and antifungal properties.[3]
-
Antiviral: Certain derivatives have shown promise as antiviral agents, including activity against HIV.[1]
-
Neuroprotective: Some quinoxaline-based compounds have been investigated for their potential to protect neurons from damage in models of neurodegenerative diseases.
Insights from Structural Analogs: The Significance of the 6,7-Dimethoxy Substitution
The 6,7-dimethoxy substitution pattern is a recurring feature in many biologically active heterocyclic compounds. To elucidate its potential impact on the quinoxaline core, we will examine its influence on the closely related quinoline and quinazoline scaffolds.
6,7-Dimethoxyquinoline Derivatives: Key Therapeutic Targets
Recent research has identified several key therapeutic targets for 6,7-dimethoxyquinoline derivatives, primarily in the realm of oncology.
-
Topoisomerase I (TOP1) Inhibition: A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of TOP1.[4][5] This enzyme is critical for DNA replication and transcription, and its inhibition leads to DNA damage and apoptosis in cancer cells.[4] The 6,7-dimethoxy groups are believed to contribute to the stabilization of the drug-enzyme-DNA complex through hydrogen bonding.[5]
-
c-Met Kinase Inhibition: The HGF/c-Met signaling pathway is a key driver of tumorigenesis and metastasis.[6][7] Derivatives of 6,7-dimethoxy-4-anilinoquinoline have demonstrated potent inhibitory activity against the c-Met tyrosine kinase, suggesting a role in cancers where this pathway is dysregulated.[6][7]
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML).[8] Novel 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives have been synthesized and shown to be potent inhibitors of FLT3, highlighting another avenue for anticancer therapy.[8]
| Therapeutic Target | Compound Class | Indication | Key Findings |
| Topoisomerase I (TOP1) | 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Cancer | Stabilization of TOP1-DNA cleavage complex, leading to apoptosis.[4][5] |
| c-Met Kinase | 6,7-dimethoxy-4-anilinoquinolines | Cancer | Potent inhibition of c-Met tyrosine kinase activity.[6][7] |
| FLT3 | 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline derivatives | Acute Myeloid Leukemia (AML) | Potent FLT3 inhibitors with significant anti-proliferative activity.[8] |
6,7-Dimethoxyquinazoline Derivatives: A Broader Therapeutic Scope
The 6,7-dimethoxyquinazoline scaffold has been even more extensively studied, revealing a wider range of potential therapeutic applications.
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Novel 6,7-dimethoxyquinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating anti-angiogenic and apoptotic effects.[9]
-
EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer. Certain 4-arylamino-6,7-dimethoxyquinazolines have shown inhibitory activity against EGFR-TK.[10]
-
Antimalarial Activity: A significant body of research has focused on 6,7-dimethoxyquinazoline-2,4-diamines as potential antimalarial agents, with some compounds exhibiting high potency.[11]
-
Cerebroprotective Effects: In models of cerebral ischemia, novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have demonstrated significant cerebroprotective activity.[12]
-
Anti-Alzheimer's Potential: Computational studies have suggested that 4-amino-2-chloro-6,7-dimethoxyquinazoline could be a potential therapeutic agent for Alzheimer's disease, with a strong interaction with the target protein 4EY7.[13]
| Therapeutic Target | Compound Class | Indication | Key Findings |
| VEGFR-2 | 4-substituted-6,7-dimethoxyquinazolines | Cancer | Inhibition of angiogenesis and induction of apoptosis.[9] |
| EGFR-TK | 4-arylamino-6,7-dimethoxyquinazolines | Non-Small Cell Lung Cancer | Inhibition of EGFR tyrosine kinase activity.[10] |
| Not Specified | 6,7-dimethoxyquinazoline-2,4-diamines | Malaria | High in vitro antimalarial activity.[11] |
| Not Specified | 6,7-dimethoxyquinazolin-4(3H)-one derivatives | Cerebral Ischemia | Significant cerebroprotective effects in animal models.[12] |
| 4EY7 Protein | 4-amino-2-chloro-6,7-dimethoxyquinazoline | Alzheimer's Disease | Strong binding affinity in molecular docking studies.[13] |
Postulated Therapeutic Targets for this compound: A Forward Look
Based on the compelling evidence from its structural analogs, we can postulate several high-probability therapeutic targets for this compound. The presence of the 6,7-dimethoxy groups, combined with the quinoxaline core, suggests a strong potential for interaction with ATP-binding pockets of various kinases, as well as other enzymes and receptors.
Caption: Postulated therapeutic target classes for this compound.
Experimental Protocols for Target Validation
The validation of these postulated targets will require a systematic experimental approach. Below are outlined methodologies for key experiments.
1. Kinase Inhibition Assays (e.g., c-Met, VEGFR-2, FLT3, EGFR-TK)
-
Objective: To determine the in vitro inhibitory activity of this compound against specific kinases.
-
Methodology:
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Incubate the recombinant kinase domain with a suitable substrate and ATP in the presence of varying concentrations of this compound.
-
Add a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody.
-
Measure the TR-FRET signal, which is proportional to the level of substrate phosphorylation.
-
Calculate IC50 values from the dose-response curves.
-
2. Topoisomerase I DNA Relaxation Assay
-
Objective: To assess the ability of this compound to inhibit TOP1-mediated DNA relaxation.
-
Methodology:
-
Incubate supercoiled plasmid DNA with human TOP1 in the presence of varying concentrations of this compound.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA using a fluorescent stain (e.g., ethidium bromide).
-
Inhibition of TOP1 will result in a decrease in the amount of relaxed DNA compared to the control.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the anti-proliferative effect of this compound on relevant cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Caption: A streamlined workflow for the validation of therapeutic targets.
Conclusion and Future Directions
While direct experimental data on this compound is currently limited, a comprehensive analysis of its structural analogs provides a strong foundation for postulating its therapeutic potential. The recurring theme of kinase and topoisomerase inhibition in the 6,7-dimethoxy-substituted quinoline and quinazoline series strongly suggests that these are high-priority targets for investigation. Furthermore, the observed neuroprotective and antimalarial activities of related compounds warrant exploration.
The path forward for unlocking the therapeutic potential of this compound is clear. A systematic approach, beginning with the synthesis of the pure compound and followed by the in vitro and cell-based assays outlined in this guide, will be crucial. Positive results from these initial studies would then provide a strong rationale for advancing the compound into in vivo models. The journey from a promising scaffold to a clinically viable drug is arduous, but the evidence presented herein provides a compelling starting point for the exploration of this compound as a novel therapeutic agent.
References
- Kuran, B., et al. (2014). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica, 71(1), 143-148.
-
Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 199, 112386. Available from: [Link]
-
Zhang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1351-1361. Available from: [Link]
-
Hou, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630. Available from: [Link]
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Shaikh, M. S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available from: [Link]
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Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 525-542. Available from: [Link]
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Zhang, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available from: [Link]
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Li, J., et al. (2008). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. Available from: [Link]
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Abdel-Gawad, H., et al. (2012). Cytotoxic potential of novel 6,7-dimethoxyquinazolines. ResearchGate. Available from: [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. PubMed. Available from: [Link]
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Mizukawa, Y., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. ResearchGate. Available from: [Link]
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Ovchinnikov, V. V., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. Available from: [Link]
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Asokan, K., et al. (2023). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Starting Materials for 6,7-Dimethoxyquinoxaline Synthesis
Abstract
The 6,7-dimethoxyquinoxaline scaffold is a privileged pharmacophore, forming the core of numerous compounds investigated in medicinal chemistry and drug development, particularly as kinase inhibitors.[1][2] Its synthesis is a cornerstone reaction for many discovery campaigns. This technical guide provides an in-depth analysis of the critical starting materials required for its synthesis, focusing on the most prevalent and efficient synthetic strategies. We will delve into the causality behind experimental choices, provide field-proven insights for process optimization, and present detailed protocols to ensure reproducibility and high purity of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction: The Strategic Importance of the Quinoxaline Core
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds due to their wide spectrum of biological activities.[2][3] The fusion of a benzene ring and a pyrazine ring creates a scaffold that is a key component in compounds developed as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] Specifically, the 6,7-dimethoxy substitution pattern is frequently encountered in potent tyrosine kinase inhibitors, as these methoxy groups can form crucial hydrogen bonds within the ATP-binding site of enzymes like c-Met.[1][5]
The success of any synthetic campaign hinges on the quality and selection of its starting materials. For this compound, the primary synthetic route involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The purity of these precursors directly impacts the yield, impurity profile, and ultimately, the biological efficacy of the final compound. This guide will focus on the practical aspects of sourcing, evaluating, and utilizing these key starting materials.
The Primary Synthetic Route: Condensation of Diamine and Dicarbonyl
The most common and efficient method for synthesizing the quinoxaline core is the acid-catalyzed condensation reaction between an appropriate o-phenylenediamine and a 1,2-dicarbonyl compound.[6][8] For this compound, this translates to the reaction of 4,5-dimethoxy-1,2-phenylenediamine and glyoxal.
Core Starting Material 1: 4,5-Dimethoxy-1,2-phenylenediamine
This is the cornerstone building block that provides the substituted benzene portion of the quinoxaline. Its quality is paramount.
-
Properties & Sourcing: Also known as 1,2-diamino-4,5-dimethoxybenzene, this compound is commercially available, typically as a hydrochloride salt to improve stability and shelf-life.[9] It should be stored under inert atmosphere and protected from light, as aromatic diamines are susceptible to oxidation, leading to colored impurities that can be difficult to remove.
-
Expert Insight: When sourcing this material, pay close attention to the specified purity. Trace metal content and the presence of mono-aminated or isomeric impurities can lead to side reactions and complicate purification. For GMP campaigns, rigorous incoming material testing, including HPLC and elemental analysis, is non-negotiable.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethoxybenzene-1,2-diamine | PubChem |
| CAS Number | 131076-14-7 (dihydrochloride) | [9] |
| Molecular Weight | 241.11 g/mol (dihydrochloride) | [9] |
| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |
| Storage | Store at -20°C under inert atmosphere | [9] |
Table 1. Key Specifications for 4,5-Dimethoxy-1,2-phenylenediamine Dihydrochloride.
Core Starting Material 2: Glyoxal
Glyoxal is the simplest 1,2-dicarbonyl compound and provides the two carbons that form the pyrazine ring.
-
Properties & Sourcing: Glyoxal is commercially available as an aqueous solution (typically 40 wt. %). It exists in equilibrium with its hydrate and cyclic oligomers in water. This complexity can affect reaction stoichiometry and kinetics.
-
Expert Insight: The use of an aqueous solution introduces water into the reaction, which can be detrimental to the dehydration step of the condensation mechanism. While many protocols tolerate it, for more controlled reactions, glyoxal can be used in the form of its more stable trimer or its bis(sodium bisulfite) adduct, which can be broken down in situ. However, for most lab-scale syntheses, the 40% aqueous solution is a practical and cost-effective choice.
The Condensation Reaction: Mechanism and Optimization
The reaction proceeds via a well-established acid-catalyzed mechanism.[6][10] The catalyst protonates a carbonyl group of glyoxal, activating it for nucleophilic attack by one of the amino groups of the diamine. A series of condensation and dehydration steps follows to form the final aromatic quinoxaline ring.
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of 6,7-Dimethoxyquinoxaline Libraries
Introduction: The Strategic Importance of the 6,7-Dimethoxyquinoxaline Scaffold in Drug Discovery
The quinoxaline ring system, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this class, derivatives featuring a 6,7-dimethoxy substitution pattern have garnered significant attention. This core structure is a key pharmacophore in the design of various kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2] Specifically, this compound derivatives have shown promise as potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are pivotal in tumor growth, angiogenesis, and metastasis.[3][4] The strategic placement of the methoxy groups can enhance binding affinity and selectivity for the ATP-binding pocket of these kinases.[5]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast and diverse chemical libraries to identify novel starting points for therapeutic development.[6] By integrating automated liquid handling, sensitive detection systems, and robust data analysis pipelines, HTS allows for the testing of millions of compounds in a time- and cost-effective manner.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting this compound libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the nuances of data analysis and hit validation, ensuring a scientifically rigorous and efficient screening process.
I. Assay Development: The Foundation of a Successful HTS Campaign
The selection and optimization of the screening assay are paramount to the success of any HTS campaign. The choice between a biochemical and a cell-based assay format depends on the specific biological question being addressed.
Biochemical Assays: These assays are performed in a purified, cell-free system and directly measure the interaction between a compound and its molecular target (e.g., an enzyme or receptor).[9] They offer high precision and are less prone to off-target effects. Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and time-resolved FRET (TR-FRET).[9]
Cell-Based Assays: These assays utilize living cells and measure the effect of a compound on a specific cellular process, providing more physiologically relevant data.[10][11] They can assess a compound's cell permeability, toxicity, and impact on intracellular signaling pathways.[12] Common readouts include changes in reporter gene expression, cell viability, or the activation of second messenger pathways.[9][12]
Key Considerations for Assay Development:
-
Robustness and Reproducibility: The assay must yield consistent results with low variability. A key statistical parameter for assessing assay quality is the Z'-factor, which should consistently be above 0.5.[7][13]
-
Miniaturization: To conserve reagents and compound libraries, assays should be optimized for low-volume, high-density microplate formats (e.g., 384- or 1536-well plates).[14][15]
-
Automation Compatibility: The assay workflow should be amenable to automation to ensure high throughput and minimize human error.[14]
-
Sensitivity: The assay must be sensitive enough to detect the desired biological activity at the screening concentration of the compounds.[16]
II. High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step process, from initial screening to hit confirmation and validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary High-Throughput Screen (Cell-Based Viability Assay)
This protocol describes a primary screen to identify compounds from a this compound library that exhibit cytotoxic activity against a cancer cell line (e.g., A549 lung carcinoma).
Materials:
-
A549 cells (or other relevant cancer cell line)
-
Complete growth medium (e.g., F-12K Medium with 10% FBS)
-
This compound compound library (10 mM in DMSO)
-
Positive control (e.g., Doxorubicin, 10 µM)
-
Negative control (0.1% DMSO in media)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Sterile, white, clear-bottom 384-well microplates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend A549 cells in complete growth medium to a final concentration of 2 x 10^5 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 20 µM in assay medium.
-
Using an automated liquid handler, transfer 25 µL of the diluted compounds, positive control, or negative control to the cell plates, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assay:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
III. Data Analysis and Hit Selection
The primary goal of data analysis in HTS is to identify "hits"—compounds that exhibit the desired biological activity.[17] A common method for hit selection is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the negative controls.[17]
Data Normalization and Quality Control:
-
Z'-factor Calculation: This is a measure of the statistical effect size and is used to assess the quality of the assay.[13] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - (3σp + 3σn) / |µp - µn|
-
A Z' > 0.5 is generally considered acceptable for HTS.
-
Table 1: Example HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | 0.72 | Excellent assay quality, well-separated controls. |
| Signal-to-Background | 15 | Strong signal window for hit identification. |
| CV of Controls | < 10% | Low variability in control measurements. |
| Hit Rate | 0.5% | A manageable number of primary hits for follow-up. |
Hit Identification:
-
Compounds are typically considered "hits" if their activity is greater than a certain threshold, often defined as three standard deviations from the mean of the negative controls.[18]
IV. Hit Confirmation and Validation
Primary hits from the HTS must undergo a rigorous validation process to eliminate false positives and confirm their activity.
Protocol 2: Dose-Response Confirmation
This protocol confirms the activity of primary hits by testing them at multiple concentrations to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Compound Preparation:
-
For each primary hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.
-
-
Assay Execution:
-
Perform the same cell-based viability assay as described in Protocol 1, but with the serially diluted compounds.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Orthogonal Assays:
To further validate hits, it is crucial to use an orthogonal assay—a different assay that measures the same biological endpoint through a different mechanism.[16] For example, if the primary screen was a viability assay, an orthogonal assay could measure apoptosis (e.g., a caspase-3/7 activity assay). This helps to rule out compounds that interfere with the primary assay technology.
V. Mechanism of Action Studies: Elucidating Kinase Inhibition
For hits that are confirmed and validated, the next step is to investigate their mechanism of action. Given that many this compound derivatives are known to target kinases, a logical follow-up is to assess their inhibitory activity against a panel of relevant kinases.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol measures the ability of a compound to inhibit the activity of a purified kinase (e.g., c-Met).
Materials:
-
Purified recombinant c-Met kinase
-
Substrate peptide
-
ATP
-
Validated hit compounds
-
ADP-Glo™ Kinase Assay reagents
-
White, low-volume 384-well plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, combine the c-Met kinase, substrate peptide, and the validated hit compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
VI. Troubleshooting Common HTS Issues
Table 2: HTS Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension- Calibrate and maintain liquid handlers- Use outer wells for media only |
| Low Z'-factor (<0.5) | - Weak positive control- High background signal- Assay instability | - Use a more potent positive control- Optimize reagent concentrations- Check for reagent degradation |
| High Rate of False Positives | - Compound autofluorescence/luminescence- Compound aggregation- Non-specific cytotoxicity | - Perform a counterscreen without the target- Include a detergent in the assay buffer- Use orthogonal assays for confirmation |
| Inconsistent Hit Confirmation | - Compound degradation- Errors in cherry-picking- Biological variability | - Re-order or re-synthesize the compound- Verify the identity and purity of the hit- Repeat the confirmation assay multiple times |
Conclusion
High-throughput screening of this compound libraries offers a powerful approach to identify novel kinase inhibitors for drug discovery. A successful HTS campaign is underpinned by rigorous assay development, a well-defined workflow, and meticulous data analysis and hit validation. By following the protocols and guidelines outlined in this application note, researchers can enhance the efficiency and reliability of their screening efforts, ultimately accelerating the discovery of new therapeutic candidates. The versatility of the this compound scaffold, combined with the power of HTS, continues to be a promising avenue for the development of targeted therapies.[19]
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High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.Net. Retrieved from [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed. Retrieved from [Link]
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High-throughput screening. Wikipedia. Retrieved from [Link]
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research. Retrieved from [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2015). SLAS Discovery. Retrieved from [Link]
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Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. Retrieved from [Link]
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What should I do if the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Retrieved from [Link]
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Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (2023). ProQuest. Retrieved from [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2015). Environmental Health Perspectives. Retrieved from [Link]
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A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry. Retrieved from [Link]
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High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]
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Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved from [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
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Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). Molecules. Retrieved from [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Retrieved from [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Nexcelom Bioscience. Retrieved from [Link]
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4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2000). Clinical Cancer Research. Retrieved from [Link]
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In Vitro Assay Compendium for Characterizing the Bioactivity of 6,7-Dimethoxyquinoxaline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and kinase inhibitory effects.[1] This guide provides a comprehensive suite of detailed application notes and protocols for the in vitro evaluation of 6,7-Dimethoxyquinoxaline , a specific derivative for which the biological activity is a subject of investigational interest. Drawing upon the established activities of structurally related quinoxaline, quinoline, and quinazoline compounds, this document outlines a logical, tiered approach to elucidate the potential cytotoxic, apoptotic, and signal-modulating effects of this compound. The protocols herein are designed to be self-validating, providing researchers with a robust framework for initial screening and mechanistic investigation.
Introduction: The Rationale for Investigating this compound
Quinoxaline derivatives have emerged as a significant class of compounds in the development of targeted therapies, particularly in oncology.[1][2] Their planar, bicyclic structure allows for effective interaction with the active sites of various enzymes, notably protein kinases.[2][3] The substitution pattern on the quinoxaline core is critical in defining the specific biological activity. The 6,7-dimethoxy substitution, in particular, has been a feature in several potent kinase inhibitors based on related quinoline and quinazoline scaffolds. For instance, derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer cell proliferation and metastasis.
Given this precedent, it is hypothesized that this compound may exhibit activity as a modulator of critical cellular signaling pathways, potentially through the inhibition of protein kinases or other key enzymes involved in cell proliferation and survival. This guide, therefore, presents a systematic workflow to test this hypothesis, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays.
Tier 1: Primary Screening for Cytotoxic Activity
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Application Note: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells. This assay is a fundamental tool for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency.
Protocol: MTT Cell Proliferation Assay[4][5][6][7][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, MKN-45 gastric carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Parameter | Description |
| Cell Lines | A panel of diverse cancer cell lines is recommended to assess the spectrum of activity. |
| Compound Concentrations | A wide range of concentrations is crucial for accurately determining the IC50. |
| Incubation Time | Testing multiple time points can reveal time-dependent effects. |
| Controls | Vehicle and positive controls are essential for data validation. |
Tier 2: Investigating the Mechanism of Cell Death
If this compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).
Application Note: Apoptosis Detection using Annexin V and Propidium Iodide
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Protocol: Annexin V-FITC and PI Staining for Flow Cytometry[9][10][11][12][13]
Materials:
-
Cells treated with this compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a predetermined time (e.g., 24 hours).
-
Include a vehicle-treated negative control and a positive control for apoptosis (e.g., cells treated with staurosporine).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Washing:
-
Wash the collected cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Data Analysis:
-
Quadrant 1 (Q1 - Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2 - Annexin V+/PI+): Late apoptotic cells.
-
Quadrant 3 (Q3 - Annexin V-/PI-): Viable cells.
-
Quadrant 4 (Q4 - Annexin V+/PI-): Early apoptotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Application Note: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide insights into the mechanism of action of this compound.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining[14][15][16][17][18]
Materials:
-
Cells treated with this compound.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for a specified duration.
-
Harvest cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
The DNA content will distinguish the cell cycle phases: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).
-
Quantify the percentage of cells in each phase to identify any cell cycle arrest induced by the compound.
Tier 3: Target-Oriented Mechanistic Assays
Based on the established activity of related compounds, this compound is a candidate for being a kinase inhibitor or a topoisomerase inhibitor. The following assays can be employed to investigate these potential mechanisms.
Application Note: In Vitro Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play critical roles in cellular signaling.[6] Their dysregulation is a common driver of cancer.[6] An in vitro kinase assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction is a common and sensitive method.
Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., for c-Met)[19][20][21][22][23]
Materials:
-
Recombinant human c-Met kinase.
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1).
-
ATP.
-
This compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the c-Met kinase to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.
Application Note: Topoisomerase I Inhibition Assay
Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription.[7] Inhibition of this enzyme leads to the stabilization of DNA cleavage complexes, resulting in DNA damage and cell death.[8][9]
Protocol: Topoisomerase I DNA Relaxation Assay[24][26][27][28]
Materials:
-
Human Topoisomerase I.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Assay buffer.
-
This compound.
-
Stop buffer/loading dye.
-
Agarose gel electrophoresis system.
-
DNA staining agent (e.g., ethidium bromide).
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the assay buffer, supercoiled DNA, and various concentrations of this compound.
-
Include a no-enzyme control, an enzyme-only control, and a positive control inhibitor (e.g., camptothecin).
-
-
Enzyme Reaction:
-
Add Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Data Analysis:
-
Inhibition of Topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.
Tier 4: Elucidating Effects on Intracellular Signaling Pathways
To confirm the in-cell activity of this compound on a specific signaling pathway identified in the in vitro kinase assays (e.g., the c-Met pathway), Western blotting can be used to analyze the phosphorylation status of key downstream proteins.
Application Note: Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of signaling proteins, it is possible to assess the activation state of a pathway. For example, if this compound inhibits c-Met, a decrease in the phosphorylation of c-Met itself and its downstream effectors like Akt and ERK would be expected.[10]
Protocol: Western Blotting for PI3K/Akt and ERK/MAPK Pathways[29][30][31]
Materials:
-
Cells treated with this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Analyze the band intensities for the phosphorylated proteins relative to the total protein and the loading control. A decrease in the ratio of phosphorylated to total protein in the treated samples compared to the control indicates inhibition of the signaling pathway.
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: A tiered approach to characterizing this compound.
Simplified c-Met Signaling Pathway
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Conclusion
This guide provides a structured and comprehensive framework for the in vitro characterization of this compound. By employing a tiered approach, researchers can efficiently move from broad phenotypic screening to specific mechanistic studies. The detailed protocols and the rationale behind each experimental choice are intended to empower scientists in drug discovery to rigorously evaluate the potential of this and other novel chemical entities. The insights gained from these assays will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
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Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
-
ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. [Link]
-
Inspiralis. Human Topoisomerase I Relaxation Assay Kits. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
National Center for Biotechnology Information. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
National Center for Biotechnology Information. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]
-
SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
National Center for Biotechnology Information. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. [Link]
-
ProFoldin. DNA topoisomerase I assay kits. [Link]
-
Creative Bioarray. MTT Analysis Protocol. [Link]
-
National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
Bioengineer.org. Current Trends in Kinase Inhibitors: Focus on Quinoxaline. [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
-
protocols.io. In vitro kinase assay. [Link]
-
Bioengineer.org. Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. [Link]
-
ResearchGate. Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]
-
Wiley Online Library. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
ResearchGate. In vitro kinase assay. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]
-
Springer Link. In vitro JAK kinase activity and inhibition assays. [Link]
-
Journal of Isfahan Medical School. Assessment of PI3K/AKT signaling pathway in activated human T lymphocytes in vitro. [Link]
-
ResearchGate. MET Kinase Assay. [Link]
-
Wiley Online Library. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231. [Link]
-
ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]
-
American Association for Cancer Research. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
BMG LABTECH. Kinase assays. [Link]
-
AnyGenes. PI3K/AKT signaling pathway. [Link]
-
National Center for Biotechnology Information. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]
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Application Notes & Protocols: Strategic Functionalization of the 6,7-Dimethoxyquinoxaline Core
Abstract
The 6,7-dimethoxyquinoxaline scaffold is a privileged heterocyclic motif, prominently featured in a multitude of pharmacologically active agents and advanced functional materials. Its unique electronic properties, conferred by the electron-rich dimethoxy-substituted benzene ring fused to an electron-deficient pyrazine ring, allow for a diverse range of chemical modifications. This guide provides a comprehensive overview of the key strategies for the targeted functionalization of this core. We delve into the underlying principles of its reactivity and present detailed, field-tested protocols for electrophilic substitution, modern C-H activation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to synthesize novel quinoxaline derivatives with enhanced or tailored properties.
Introduction: The Significance of the this compound Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[1] Derivatives have demonstrated a vast spectrum of biological activities, including roles as anticancer, antiviral, and antimicrobial agents.[1][2] The specific incorporation of methoxy groups at the 6- and 7-positions significantly modulates the scaffold's electronic and pharmacokinetic properties. These electron-donating groups activate the benzene ring towards electrophilic attack and can influence metabolic stability and receptor-binding interactions.
Notably, the this compound core is a key structural component in several kinase inhibitors investigated in oncology, such as those targeting c-Met.[3][4] The ability to precisely install a variety of functional groups onto this core is paramount for generating compound libraries for structure-activity relationship (SAR) studies and optimizing lead candidates in drug discovery pipelines. This guide will focus on the practical methodologies to achieve this chemical diversification.
Core Reactivity Analysis
The synthetic strategy for functionalizing the this compound core is dictated by its inherent electronic landscape. The two methoxy groups strongly activate the C5 and C8 positions of the benzene ring via resonance, making them the primary sites for electrophilic aromatic substitution. Conversely, the pyrazine ring is electron-deficient, rendering the C2 and C3 positions susceptible to nucleophilic attack or radical reactions, although they are generally less reactive than the benzene ring's C-H bonds. Modern C-H activation techniques offer a direct route to functionalize these positions without pre-installation of leaving groups.[2][5]
Caption: Reactivity map of the this compound core.
Key Functionalization Strategies & Protocols
Electrophilic Aromatic Substitution: Nitration
Nitration is a foundational method to introduce a versatile functional group that can be further elaborated, for example, through reduction to an amine. The electron-donating methoxy groups strongly direct nitration to the C5 position.
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of sulfuric and nitric acid is a potent nitrating system. However, for sensitive substrates, milder conditions are necessary. Using nitric acid in an acetic acid solvent at controlled temperatures provides sufficient reactivity while minimizing side reactions or degradation.[6][7]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0–10 °C) during the addition of nitric acid is critical to prevent over-nitration and ensure regioselectivity.
Protocol 3.1: Regioselective Nitration at C5
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid (10 mL per gram of substrate). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a solution of 70% nitric acid (1.5 eq) in glacial acetic acid (2 mL per gram of substrate) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g per gram of substrate). A yellow precipitate of 5-nitro-6,7-dimethoxyquinoxaline will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The product is often of high purity, but can be recrystallized from ethanol if necessary.
| Reaction | Position | Typical Yield | Reference |
| Nitration | C5 | 75-85% | [6],[7] |
| Halogenation (NCS/NBS) | C5 | 80-90% | [8] |
Halogenation and Palladium-Catalyzed Cross-Coupling
The introduction of a halogen (Br or Cl) at the C5 or C8 position creates a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This two-step sequence is one of the most powerful strategies for introducing carbon-carbon and carbon-heteroatom bonds.[9][10]
Causality Behind Experimental Choices:
-
Halogenation: N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile are effective and relatively mild reagents for halogenating electron-rich aromatic rings.
-
Cross-Coupling Catalyst System: The choice of palladium source, ligand, and base is crucial. For a Suzuki coupling, a system like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄ is robust and versatile. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.[11]
Caption: General workflow for aryl group installation via halogenation and Suzuki coupling.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol assumes the starting material is 5-bromo-6,7-dimethoxyquinoxaline, prepared via bromination with NBS.
-
Setup: To an oven-dried Schlenk flask, add 5-bromo-6,7-dimethoxyquinoxaline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Reaction Type | Catalyst | Coupling Partner | Typical Yield | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Arylboronic Acid | 60-95% | [11] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Terminal Alkyne | 70-90% | [9],[10] |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amine | 55-85% | N/A |
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalization (like halogenation).[2][5] These methods often employ transition metal catalysts to directly couple a C-H bond with a reaction partner. Functionalization of the pyrazine ring at the C2/C3 positions, which is challenging via classical methods, can often be achieved using these modern techniques.[12][13]
Causality Behind Experimental Choices:
-
Catalyst and Oxidant: Palladium(II) acetate is a common catalyst precursor.[14] The reaction often requires an oxidant (e.g., Ag₂CO₃, K₂S₂O₈) to regenerate the active catalytic species.
-
Directing Groups: While the inherent electronics of the quinoxaline can direct C-H activation, in some cases, a directing group is used to achieve high regioselectivity, though many modern protocols now work without them.[15]
Protocol 3.3: Palladium-Catalyzed C-H Arylation at C2
-
Setup: In a pressure-rated vial, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 2.0 eq), Pd(OAc)₂ (0.1 eq), and a phosphine ligand like P(o-tol)₃ (0.2 eq).
-
Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). Add a high-boiling point aprotic solvent like DMSO or DMA.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reaction: Heat the mixture in an oil bath at 120-140 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue using column chromatography to isolate the 2-aryl-6,7-dimethoxyquinoxaline product.
Conclusion and Future Perspectives
The this compound core offers a robust and versatile platform for the development of novel chemical entities. Mastery of classical electrophilic substitution reactions, combined with the strategic application of modern palladium-catalyzed cross-coupling and direct C-H functionalization, provides chemists with a powerful toolkit for its elaboration. The protocols outlined in this guide serve as a validated starting point for synthesizing diverse libraries of these valuable compounds. Future research will likely focus on developing even more efficient, sustainable, and regioselective C-H activation methods, including photoredox and enzymatic catalysis, to further expand the accessible chemical space around this important scaffold.[13]
References
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. National Institutes of Health (NIH). Available at: [Link]
-
Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. International Journal of Chemistry and Materials Research. Available at: [Link]
-
Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]
-
C–H Functionalization of Quinoxalines. Thieme E-Journals. Available at: [Link]
-
Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Preprints.org. Available at: [Link]
-
Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health (NIH). Available at: [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
-
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health (NIH). Available at: [Link]
-
Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications (RSC Publishing). Available at: [Link]
-
The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health (NIH). Available at: [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP. Available at: [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). Available at: [Link]
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health (NIH). Available at: [Link]
-
Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
- Synthetic method of 6,7-substituent-4-aniline quinazoline. Google Patents.
- Synthetic method for 6,7-substituents-4-aniline quinazoline. Google Patents.
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- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. CN101863844B - Synthetic method of 6,7-substituent-4-aniline quinazoline - Google Patents [patents.google.com]
- 7. WO2011147102A1 - Synthetic method for 6,7-substituents-4-aniline quinazoline - Google Patents [patents.google.com]
- 8. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Scaling Up the Synthesis of 6,7-Dimethoxyquinoxaline: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the scaled-up synthesis of 6,7-Dimethoxyquinoxaline, a crucial intermediate in the development of various pharmacologically active compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for transitioning from bench-scale synthesis to larger-scale production. We will explore the foundational chemical principles, address the practical challenges of scaling up, and present a validated, step-by-step protocol. The methodologies described herein are designed to ensure high yield, purity, and operational safety.
Introduction: The Significance of this compound
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant biological activities.[3][4] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Specifically, the 6,7-dimethoxy substitution pattern is a key feature in several potent kinase inhibitors, such as c-Met inhibitors used in oncology research.[5][6] The growing demand for these advanced pharmaceutical intermediates necessitates reliable and scalable synthetic methods.
The classical and most effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[2][4] While straightforward at the laboratory scale, scaling this reaction presents challenges related to reaction kinetics, heat management, product isolation, and purification. This guide aims to provide a comprehensive solution for the efficient and safe production of this compound on a larger scale.
Synthetic Strategy and Mechanistic Overview
The chosen synthetic route for this compound is the condensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal . This reaction is advantageous due to the ready availability of the starting materials and the generally high yields.
Reaction Scheme:
Mechanism: The reaction proceeds through a two-step condensation mechanism. First, one of the amino groups of the diamine undergoes a nucleophilic attack on one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, followed by a final dehydration step to yield the stable aromatic quinoxaline ring. The reaction is typically facilitated in a protic solvent, such as ethanol or a water/ethanol mixture, which aids in the proton transfer steps of the mechanism.
Process Development and Scale-Up Considerations
Transitioning from a bench-scale (milligram to gram) to a pilot or kilo-scale (kilogram) synthesis requires careful consideration of several factors to maintain efficiency, safety, and product quality.
| Parameter | Bench-Scale (1-10 g) | Scale-Up (100 g - 1 kg) | Rationale and Justification |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | A jacketed reactor allows for precise and uniform temperature control, which is critical for managing the exotherm of the reaction on a larger scale and ensuring consistent reaction kinetics. |
| Reagent Addition | Manual addition via funnel | Controlled addition via pump | Slow, controlled addition of the glyoxal solution is crucial to manage the reaction exotherm and prevent the formation of side products. A metering pump ensures a consistent addition rate. |
| Temperature Control | Heating mantle/ice bath | Circulating heating/cooling system | Precise temperature control is paramount. An external circulator connected to the reactor jacket provides superior control over heating and cooling ramps compared to manual methods. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Vigorous and efficient mixing is essential to ensure homogeneity, especially as the product may precipitate during the reaction. An overhead stirrer provides the necessary torque for larger volumes and thicker slurries. |
| Product Isolation | Buchner funnel filtration | Centrifuge or Nutsche filter-dryer | For large quantities of solid product, centrifugation or a Nutsche filter-dryer is far more efficient for separating the solid from the mother liquor and for subsequent washing steps. |
| Drying | Oven or vacuum desiccator | Vacuum oven | A vacuum oven allows for drying at lower temperatures, which is beneficial for thermally sensitive compounds and ensures the complete removal of residual solvents. |
Detailed Experimental Protocols
Bench-Scale Protocol (5 g Scale)
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine (4.20 g, 25.0 mmol)
-
Glyoxal (40% solution in water, 3.63 g, 25.0 mmol)
-
Ethanol (50 mL)
-
Water (25 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine in 50 mL of ethanol.
-
Gently heat the mixture to 50°C to ensure complete dissolution.
-
In a separate beaker, dilute the 40% glyoxal solution with 25 mL of water.
-
Add the diluted glyoxal solution dropwise to the stirred solution of the diamine over 15 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold 1:1 ethanol/water solution (2 x 20 mL) and then with cold water (2 x 20 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Expected Yield: 4.3 - 4.6 g (90-96%) of a light brown to yellow crystalline solid.
Scaled-Up Protocol (500 g Scale)
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine (420 g, 2.50 mol)
-
Glyoxal (40% solution in water, 363 g, 2.50 mol)
-
Ethanol (5.0 L)
-
Deionized Water (2.5 L)
Procedure:
-
Set up a 10 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, reflux condenser, and an inlet for controlled addition.
-
Charge the reactor with 4,5-dimethoxy-1,2-phenylenediamine and 5.0 L of ethanol.
-
Start the overhead stirrer (e.g., 150-200 RPM) and heat the reactor jacket to 55°C using a circulating bath to dissolve the solid.
-
In a separate vessel, dilute the 40% glyoxal solution with 2.5 L of deionized water.
-
Once the diamine is fully dissolved, set the jacket temperature to 85°C.
-
Using a metering pump, add the diluted glyoxal solution to the reactor over a period of 60-90 minutes, maintaining the internal temperature below 80°C.
-
After the addition is complete, maintain the reaction mixture at reflux (approximately 80-85°C) for 2-3 hours.
-
Monitor the reaction for completion using a suitable in-process control (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the reactor contents to 20°C over 1 hour. Then, set the jacket temperature to 5°C and continue to cool for an additional 2 hours to facilitate complete crystallization.
-
Isolate the product using a centrifuge or a Nutsche filter-dryer.
-
Wash the product cake with a pre-chilled (5°C) 1:1 ethanol/water solution (2 x 2 L) followed by cold deionized water (2 x 2 L).
-
Dry the final product under vacuum at 60-70°C until a constant weight is achieved.
Expected Yield: 430 - 460 g (90-96%).
Visualization of the Scaled-Up Workflow
The following diagram illustrates the key stages of the scaled-up synthesis process.
Caption: Workflow for the scaled-up synthesis of this compound.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
4,5-Dimethoxy-1,2-phenylenediamine: May cause skin and eye irritation. Handle with care.
-
Glyoxal (40% Solution): Causes skin and serious eye irritation.[7][8] It may cause an allergic skin reaction and is suspected of causing genetic defects.[8][9][10] Avoid inhalation of vapors.[7] Ensure proper ventilation and wear appropriate PPE.[7][10]
-
Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[7][8][9][10]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Light brown to yellow crystalline solid |
| Melting Point | 148-151 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.65 (s, 2H), 7.20 (s, 2H), 4.05 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 152.0, 143.2, 137.5, 104.8, 56.4 |
| Purity (HPLC) | ≥ 98% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during filtration/washing. | Ensure reaction goes to completion via TLC/HPLC. Use cold washing solvents and minimize washing volumes. Ensure complete precipitation by cooling for an adequate time. |
| Dark Color/Impurity | Reaction temperature too high; Oxidative degradation of the diamine. | Maintain strict temperature control during glyoxal addition. Consider running the reaction under an inert atmosphere (e.g., Nitrogen) for large-scale batches. |
| Poor Filtration | Very fine crystals formed. | Cool the reaction mixture more slowly to encourage the growth of larger crystals. |
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.[Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Materials Transactions.[Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).[Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry.[Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons, University of Southern Indiana.[Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central.[Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.[Link]
-
Amended Safety Assessment of Glyoxal as Used in Cosmetics. Cosmetic Ingredient Review.[Link]
-
Safety Data Sheet: Glyoxal solution 40 %. Carl ROTH.[Link]
-
Material Safety Data Sheet - Glyoxal 40% Aqueous Solution. Cole-Parmer.[Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Purification of 6,7-Dimethoxyquinoxaline
Introduction: The Importance of Purity in 6,7-Dimethoxyquinoxaline
This compound is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities. The purity of such intermediates is paramount, as even trace amounts of residual starting materials, by-products, or solvents can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and potentially introduce toxicological risks in drug development pipelines.
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of this compound. We will delve into the principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The protocols are designed to be robust and adaptable, grounded in the fundamental chemistry of quinoxalines and their likely contaminants.
Context: Synthesis and the Impurity Profile
A thorough purification strategy begins with understanding the origin of the crude material. This compound is most commonly synthesized via the acid-catalyzed condensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal.[1][2][3] This reaction is typically efficient but can leave behind specific impurities that must be removed.
Caption: Synthesis of this compound.
Understanding the potential impurities is critical for selecting an appropriate purification method. The primary contaminants in a crude sample of this compound are summarized below.
| Impurity | Origin | Rationale for Removal |
| 4,5-Dimethoxy-1,2-phenylenediamine | Unreacted starting material | A primary amine that can interfere with subsequent reactions. More polar than the product. |
| Glyoxal Polymers | Excess reactant/Side reaction | Glyoxal can self-polymerize, especially under acidic conditions, leading to a complex mixture of polar impurities. |
| Mono-condensation Products | Incomplete reaction | Intermediates that have not fully cyclized. Their polarity will be different from the final product. |
| Oxidation Products | Air exposure of starting material | o-Phenylenediamines can be sensitive to air oxidation, leading to colored, highly polar impurities. |
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent at different temperatures. For substituted quinoxalines, ethanol is often an effective recrystallization solvent.[1][2][3]
Pillar of Trustworthiness: The Self-Validating System
A successful recrystallization is visually self-validating. The formation of well-defined crystals from a clear solution upon cooling indicates a significant increase in purity. The presence of an oily precipitate or failure to crystallize suggests an inappropriate solvent choice or an excessively impure crude product.
Step-by-Step Protocol for Recrystallization
-
Solvent Selection (Small-Scale Test):
-
Place approximately 50 mg of the crude this compound into a small test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume at room temperature, the solvent is not suitable.
-
If the solid is poorly soluble at room temperature, heat the test tube gently in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. Abundant crystal formation indicates a good solvent choice. Ethanol is a highly recommended starting point for quinoxaline derivatives.[3]
-
-
Dissolution:
-
Place the bulk of the crude product into an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Use a minimal amount of hot solvent to fully dissolve the solid. Adding excess solvent will reduce the recovery yield.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities (like dust or glyoxal polymers) are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a new, clean Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean flask. This step removes insoluble contaminants.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for obtaining the highest possible purity, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent).
Expertise & Causality: Choosing the Right Conditions
The key to successful chromatography is selecting a mobile phase that provides good separation between the target compound and its impurities. This compound, with its two ether groups and aromatic nitrogen atoms, is a moderately polar compound. The primary impurity, unreacted 4,5-dimethoxy-1,2-phenylenediamine, is more polar due to its two primary amine groups. Therefore, a solvent system should be chosen where the quinoxaline product elutes before the diamine starting material. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common starting point for such separations.[4]
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a test eluent system (e.g., 70:30 Hexanes:Ethyl Acetate).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until the spot corresponding to the product has a retention factor (Rf) of approximately 0.3-0.4. The impurities should be well-separated from the product spot.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand to the top of the silica to prevent disruption during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution.
-
Collect the eluting solvent in fractions (e.g., test tubes or vials).
-
Start with a less polar solvent mixture and gradually increase the polarity if necessary (gradient elution) to elute more polar compounds.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for purification by silica gel column chromatography.
Purity Assessment
After purification, the purity of this compound should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the correct signals without the presence of impurity peaks.
By following these detailed protocols, researchers can confidently purify this compound to the high standard required for demanding applications in research and drug development.
References
-
Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(1), 145-152. Available at: [Link]
-
Zhang, Q.-W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1490-1500. Available at: [Link]
-
ResearchGate. (2011). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. Available at: [Link]
-
TSI Journals. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. Available at: [Link]
-
TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. Available at: [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(11), 3359. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxyquinoxaline
Introduction
Welcome to the technical support center for the synthesis of 6,7-Dimethoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols to improve reaction yields and product purity. This compound is a key heterocyclic scaffold found in numerous pharmacologically active compounds, making its efficient synthesis a critical step in medicinal chemistry and materials science.[1] This document provides field-proven insights and explains the causality behind experimental choices to empower you to overcome common synthetic challenges.
The most common and direct route to this compound is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome.[2]
Core Synthesis Protocol: Condensation of 4,5-dimethoxy-1,2-phenylenediamine and Glyoxal
This protocol serves as a baseline for the synthesis. Subsequent troubleshooting sections will refer to this standard procedure.
Experimental Protocol: Step-by-Step
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in ethanol (or another chosen solvent, see FAQ 3) to a concentration of approximately 0.1 M.
-
If the diamine appears discolored (tan or brown), it is recommended to purify it first by recrystallization or activated carbon treatment to remove oxidation products.
-
-
Reaction Setup:
-
Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the diamine.
-
Slowly add an aqueous solution of glyoxal (40 wt. %, 1.0 - 1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slight exotherm may be observed.
-
-
Reaction Execution:
-
After the addition is complete, allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine spot is consumed (typically 1-4 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
-
Purification:
-
Dry the crude product under vacuum.
-
For higher purity, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture. If the product remains impure, column chromatography is recommended.[3]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Low yields are the most common issue and can originate from several factors. A systematic approach is key to diagnosis.[2][4]
-
Purity of Starting Materials (Primary Suspect): The 1,2-phenylenediamine starting material is highly susceptible to air oxidation, which is a major cause of low yields. Oxidized impurities can interfere with the reaction and lead to the formation of deeply colored, polymeric side products.
-
Solution: Use high-purity 4,5-dimethoxy-1,2-phenylenediamine. If the material is off-white or tan, purify it before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent in-situ oxidation.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While the reaction often proceeds at room temperature, insufficient heat may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions, such as benzimidazole formation.[5]
-
Reaction Time: Stopping the reaction too early will leave unreacted starting materials, while excessively long times can lead to product degradation or side product formation.
-
Solution: Optimize temperature and time by running small-scale trials and closely monitoring with TLC. A gentle warming to 40-60 °C is often sufficient to drive the reaction to completion without significant side product formation.
-
-
Product Loss During Workup: The product has some solubility in common organic solvents. Using large volumes of washing solvents during filtration can lead to significant product loss.
-
Solution: Use minimal volumes of cold solvents to wash the filtered product. If the filtrate is deeply colored, a second crop of crystals may be recoverable by concentrating the filtrate.
-
Q2: My reaction mixture turned dark brown or black. What is happening and how can I prevent it?
This is almost always due to the oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material. This electron-rich aromatic diamine is very sensitive to air, especially in the presence of trace metal impurities which can catalyze oxidation.
-
Cause: The diamine oxidizes to form highly colored quinone-diimine type structures, which can polymerize and contaminate your product.
-
Prevention:
-
Use High-Purity Diamine: Start with the cleanest possible reagent.
-
Inert Atmosphere: As mentioned above, blanketing the reaction with Nitrogen or Argon is the most effective preventative measure.
-
Degassed Solvents: For very sensitive reactions, using solvents that have been degassed (by sparging with an inert gas or via freeze-pump-thaw cycles) can further reduce exposure to oxygen.
-
Q3: I see multiple spots on my TLC plate. What are the likely side products?
Observing multiple spots is common if reaction conditions are not optimized. The most prevalent side products in quinoxaline synthesis include:
-
Benzimidazoles: These can form via rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at high temperatures.[5]
-
Over-oxidation Products: As discussed, oxidation of the starting material leads to a variety of colored impurities.[5]
-
Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates.[5]
-
Dimers of Quinoxaline: Self-condensation can occur, though this is less common under standard conditions.[5]
Table 1: Troubleshooting Summary
| Issue | Possible Cause(s) | Suggested Solutions |
|---|---|---|
| Low Yield | 1. Oxidized starting diamine2. Suboptimal temperature/time3. Product loss during workup | 1. Purify diamine; use inert atmosphere2. Optimize conditions via small-scale trials3. Wash product with minimal cold solvent |
| Dark Reaction Color | Oxidation of 1,2-phenylenediamine | Use high-purity diamine and maintain an inert (N₂ or Ar) atmosphere. |
| Multiple TLC Spots | Formation of side products (e.g., benzimidazoles, oxidation products) | Control temperature and reaction time carefully. Avoid strong acids. Purify via column chromatography. |
| Product is an Oil/Gummy Solid | Residual solvent or impurities | Dry thoroughly under high vacuum. Purify by column chromatography. If still oily, consider salt formation to induce crystallization.[3] |
Q4: How can I effectively purify my crude this compound?
-
Recrystallization: This is the most efficient method for purification if the crude product is relatively clean.
-
Recommended Solvents: Ethanol, methanol, or an ethanol/water mixture are excellent choices. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form well-defined crystals.
-
-
Column Chromatography: If recrystallization fails to yield pure material, column chromatography is the next step.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A solvent system of hexane/ethyl acetate or dichloromethane/methanol is typically effective. The ideal polarity should be determined by TLC first, aiming for a product Rf value of ~0.3.[3]
-
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvents | Typical Ratio (v/v) | Notes |
|---|---|---|---|
| TLC Analysis | Hexane / Ethyl Acetate | 70:30 to 50:50 | Adjust ratio to achieve good separation. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Use for more polar impurities. | |
| Column Chromatography | Hexane / Ethyl Acetate | Gradient from 90:10 to 60:40 | Start with a lower polarity to elute non-polar impurities first. |
| Recrystallization | Ethanol or Methanol | N/A | Dissolve in minimum hot solvent. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the reaction mechanism for this synthesis?
The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyls is a classic condensation reaction. The mechanism proceeds in two main stages:
-
Double Imine Formation: One amine group of the 1,2-phenylenediamine attacks one of the carbonyl groups of glyoxal, forming a hemiaminal intermediate which then dehydrates to form an imine. This process repeats with the second amine and carbonyl groups.
-
Cyclization and Aromatization: The resulting di-imine intermediate is not typically isolated. It undergoes a cyclization followed by oxidation (often by air, or it can be an intramolecular redox process) to form the stable, aromatic quinoxaline ring.
Caption: Simplified mechanism for this compound synthesis.
FAQ 2: What are the optimal starting material ratios?
A stoichiometric ratio (1:1) of 4,5-dimethoxy-1,2-phenylenediamine to glyoxal is theoretically required. In practice, using a slight excess of the glyoxal (1.05-1.1 equivalents) can help to ensure the complete consumption of the more valuable diamine starting material.
FAQ 3: Which solvents are recommended for this synthesis?
The choice of solvent can significantly impact reaction rates and yields.[4]
-
Ethanol/Methanol: These are excellent, widely used protic solvents. They solubilize the diamine well and the product often precipitates upon completion, simplifying isolation.
-
Acetic Acid: Can act as both a solvent and a mild acid catalyst, often leading to faster reaction rates. However, it can be more difficult to remove during workup and may promote side reactions if overheated.[2]
-
Water: Green chemistry approaches have shown that this reaction can be performed in water, sometimes with a catalyst, providing an environmentally benign option.
-
Aprotic Solvents (e.g., Toluene, THF): Generally less effective for this condensation reaction and not commonly recommended.[6]
FAQ 4: Is a catalyst necessary for this reaction?
While the condensation can proceed without a catalyst, especially with heating, the use of a catalyst can significantly improve the reaction rate and allow for milder conditions.[4]
-
Acid Catalysts: A catalytic amount of a mild acid like acetic acid is often sufficient. Stronger acids should be avoided as they can lead to benzimidazole rearrangement.[5]
-
Modern Catalysts: A wide range of modern catalysts have been developed for quinoxaline synthesis to improve yields and promote greener conditions, including Lewis acids, solid-supported catalysts, and nanoparticles.[7][8] For most standard applications, however, a catalyst is not strictly required if using thermal conditions.
Visualization of Workflows
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis. BenchChem Technical Support.
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem Technical Support.
-
Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 254–263. Available at: [Link]
-
Majer, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201. Available at: [Link]
- Litvinov, I. A., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing residues of neuroactive amino acids and dipeptides. The Distant Reader.
-
Majer, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. Available at: [Link]
- Sugasawa, S., Kakemi, K., & Tsuda, T. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research.
- BenchChem. (2025). Troubleshooting poor yield in quinoxaline cyclization reactions. BenchChem Technical Support.
-
Herseczki, Z., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 16(4), 2845–2858. Available at: [Link]
- Unknown. (n.d.). Synthesis of 2-chloro-4-(aryl amino)
- Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar.
- Abu-Hashem, A. A. (n.d.).
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]
- ResearchGate. (2024). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
- BenchChem. (2025). troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine. BenchChem Technical Support.
-
Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available at: [Link]
-
Herseczki, Z., et al. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health. Available at: [Link]
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoxaline synthesis [organic-chemistry.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-Dimethoxyquinoxaline
Welcome to the technical support center for the synthesis of 6,7-dimethoxyquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with practical, experience-driven insights and troubleshooting strategies to ensure the success of your experiments.
Introduction to this compound Synthesis
The synthesis of quinoxaline derivatives is a cornerstone in medicinal chemistry due to their broad range of biological activities, including their use as anticancer and antimicrobial agents.[1][2] The most prevalent and classical method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3] For this compound, this typically involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal.
While this reaction appears straightforward, it is often accompanied by side reactions and purification challenges that can impact yield and purity. This guide will walk you through troubleshooting these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
Low yields in the synthesis of this compound can often be attributed to several factors, ranging from reactant purity to reaction conditions.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine: This reactant is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the diamine. It is crucial to use a high-purity starting material. If the diamine has darkened, consider purification by recrystallization or column chromatography before use.
-
Glyoxal: Glyoxal is typically supplied as an aqueous solution and can undergo polymerization. Ensure you are using a fresh, high-quality source.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. While ethanol and acetic acid are commonly used, exploring other solvent systems may be beneficial.[1] For instance, using a mixture of ethanol and water can sometimes lead to improved results.
-
Catalyst: While the condensation can proceed without a catalyst, various catalysts have been shown to improve yields and shorten reaction times.[4] Consider screening catalysts such as ammonium heptamolybdate tetrahydrate, zinc chloride, or copper acetate.
-
Temperature and Reaction Time: These parameters are often intertwined. Insufficient heating or reaction time may lead to incomplete conversion. Conversely, prolonged heating at high temperatures can promote the formation of degradation products. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Ensure that the pH is appropriately adjusted during the work-up to facilitate the precipitation of the product and minimize its loss in the aqueous phase.
-
Q2: I am observing significant colored impurities in my crude product. What are these and how can I prevent their formation?
The formation of colored impurities is a common issue, primarily stemming from the oxidation of the diamine starting material.
Likely Impurity & Prevention:
-
Oxidized Diamine Species: o-Phenylenediamines are prone to oxidation, forming highly colored, polymeric materials. This is often exacerbated by the presence of air and light.
-
Prevention:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
High-Purity Reactants: As mentioned previously, ensure the purity of the 4,5-dimethoxy-1,2-phenylenediamine.
-
-
-
Side Reactions:
-
At elevated temperatures, self-condensation of the diamine or other side reactions can lead to colored byproducts. Optimizing the reaction temperature and time can help mitigate this.
-
Q3: My final product is difficult to purify. What are the best strategies for obtaining high-purity this compound?
Purification can be challenging due to the presence of closely related impurities. A multi-step purification strategy is often necessary.
Purification Workflow:
-
Initial Work-up: After the reaction is complete, the crude product is typically isolated by filtration after precipitation. Washing the crude solid with a suitable solvent (e.g., cold ethanol or water) can remove some of the more soluble impurities.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related side products.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline this compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures thereof.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
To this solution, add glyoxal (1.1 equivalents).
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography followed by recrystallization.
Protocol 2: Troubleshooting Guide for Column Chromatography
Issue: Poor separation of the product from an impurity.
Steps:
-
Optimize Solvent System: If your product and a major impurity have similar Rf values on TLC, systematically vary the polarity of your mobile phase. Small changes in the solvent ratio can significantly impact separation.
-
Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system is not effective, consider switching to a different solvent system, such as dichloromethane/methanol.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading this onto the column (dry loading) can often result in sharper bands and better separation compared to liquid loading.
-
Collect Smaller Fractions: When eluting your product, collect smaller fractions to better isolate the pure compound from overlapping impurities.
Potential Side Reactions
Understanding the potential side reactions is crucial for troubleshooting and optimizing your synthesis.
Key Side Reactions:
-
Oxidation of Diamine: As discussed, this is a major source of impurities.
-
Self-Condensation of Diamine: Under certain conditions, the diamine can react with itself to form dimeric or polymeric byproducts.
-
Incomplete Condensation: If the stoichiometry is off or the reaction is not allowed to go to completion, you may isolate a mono-condensation product where only one of the amino groups has reacted with glyoxal.
By carefully controlling the reaction conditions and being mindful of these potential side reactions, you can significantly improve the outcome of your this compound synthesis.
References
-
Hassaninejad, A., & Zare, A. (2012). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND RECYCLABLE CATALYST. SID.[Link]
-
Patil, S., et al. (2022). Synthesis of quinoxaline using o-phenylenediamine with various diketone using different catalysts at various reaction conditions. ResearchGate.[Link]
-
Asif, M. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.[Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.[Link]
-
Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.[Link]
-
Kuran, B., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.[Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
purification challenges with 6,7-Dimethoxyquinoxaline
Welcome to the technical support guide for 6,7-Dimethoxyquinoxaline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic intermediate. As a key building block in medicinal chemistry and materials science, achieving high purity is critical for the success of subsequent research and development activities. This guide is structured to address the common challenges encountered in the laboratory, blending established chemical principles with practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of crude this compound is heavily dependent on its synthetic route, which typically involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal. Consequently, the most prevalent impurities are:
-
Unreacted Starting Materials: The most common culprits are residual 4,5-dimethoxy-1,2-phenylenediamine and remnants of the glyoxal source (e.g., glyoxal sodium bisulfite addition compound). The diamine is particularly crucial to remove as its basic nature can interfere with subsequent reactions.
-
Oxidation Products: 4,5-dimethoxy-1,2-phenylenediamine is susceptible to air oxidation, which can lead to highly colored, polymeric impurities that are often difficult to remove. This underscores the importance of running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Side-Reaction Products: Incomplete condensation or self-condensation of glyoxal can lead to a variety of minor byproducts.
-
Residual Solvents and Reagents: Depending on the workup procedure, solvents like ethanol, acetic acid, or inorganic salts may be present.
A general workflow for isolating and purifying this compound is outlined below.
Caption: General workflow for the purification of this compound.
Q2: My crude product is a dark, oily residue after workup and it refuses to crystallize. What steps should I take?
An oily product is a frequent and frustrating issue, often caused by persistent impurities or residual solvent. Here is a systematic approach to address this problem.
-
Ensure Complete Solvent Removal: First, ensure all volatile solvents from the workup (e.g., ethyl acetate, dichloromethane) have been thoroughly removed. Place the flask on a high-vacuum line for several hours. Sometimes, what appears to be an oil is simply a low-melting solid dissolved in a small amount of solvent.
-
Trituration: This is the next logical step. Trituration involves washing the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. For a moderately polar compound like this compound, non-polar solvents are an excellent choice.
-
Procedure: Add a small volume of cold hexanes or diethyl ether to your oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can induce nucleation and cause your product to solidify. Stir for 15-30 minutes, then carefully decant the solvent. Repeat 2-3 times.
-
-
Column Chromatography: If trituration fails, it indicates that the impurities are present in significant quantities or have similar solubility properties to your product. Column chromatography is the most effective method for purifying oily products.[1][2] A detailed protocol is provided in the Troubleshooting Guides section below.
-
Salt Formation (Advanced): As a final resort for basic compounds, forming a salt (e.g., a hydrochloride salt) can often induce crystallization. However, this adds a step of neutralizing the salt to recover the free base.
Caption: Decision tree for troubleshooting a non-crystallizing oily product.
Q3: I'm having difficulty with column chromatography. Can you recommend a starting point for the stationary and mobile phases?
Absolutely. Column chromatography is a powerful tool for purifying quinoxaline derivatives.[2] The key is selecting a solvent system that provides good separation between your product and impurities, as visualized by Thin Layer Chromatography (TLC) first.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale & Expert Insights |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. The methoxy groups and nitrogen atoms provide moderate polarity, making silica gel an ideal stationary phase.[2] |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | This is the workhorse solvent system for compounds of moderate polarity. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate content. This ensures that non-polar impurities elute first, followed by your product, and finally any highly polar baseline impurities (like the unreacted diamine). |
| Target Rf Value | 0.25 - 0.35 | On your analytical TLC plate, aim for the product spot to have an Rf (retention factor) in this range in the elution solvent. This generally provides the best separation during the actual column run. An Rf that is too high (>0.5) leads to poor separation, while one that is too low (<0.1) results in long elution times and band broadening. |
| Loading Method | Dry Loading | Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This technique provides a much sharper band at the start of the column compared to loading the sample as a concentrated liquid, leading to superior separation.[2] |
Troubleshooting Guides & Protocols
Protocol 1: High-Yield Recrystallization
Recrystallization is ideal when your crude product is at least 80-85% pure. The goal is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
-
Step 1: Solvent Screening
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).
-
Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath.
-
A good solvent will fully dissolve the product when hot and form a high yield of crystals upon cooling. A mixture of ethanol and water is often effective for quinoxaline derivatives.
-
-
Step 2: Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid. It is crucial to add the solvent portion-wise to avoid using too much, which would reduce your yield.
-
If highly colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper or a pad of Celite.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This protocol is for purifying oily products or complex mixtures where recrystallization is ineffective.[2]
-
Step 1: TLC Analysis
-
Develop a TLC plate with your crude material using various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf of ~0.3. Visualize the spots using a UV lamp (254 nm).
-
-
Step 2: Column Packing (Slurry Method)
-
Choose an appropriate size glass column. A rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.[2]
-
In a beaker, make a slurry of the required amount of silica gel in your initial, least polar mobile phase (e.g., 9:1 Hexanes:EtOAc).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude product in a minimal volume of DCM.
-
Add silica gel (2-3 times the weight of your crude product) and mix well.
-
Remove the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column.
-
Apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Once your product begins to elute, switch to a slightly more polar solvent mixture if needed to speed up the process (gradient elution).
-
Combine all fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment
Verifying the purity of your final product is a critical step. No single method is foolproof; a combination of techniques provides the most confidence.
| Analytical Method | Purpose & Information Provided |
| 1H NMR | Identity and Purity. Confirms the chemical structure. Integration of peaks can give a good estimation of purity relative to proton-containing impurities. |
| LC-MS | Purity and Mass Confirmation. A sensitive technique to detect trace impurities and confirm the molecular weight of the product. An HPLC purity of >98% is often a target for subsequent steps.[3][4] |
| Melting Point | Purity Indication. A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. Impurities will typically depress and broaden the melting point range. |
| GC-MS | Volatile Impurity Detection. Useful for identifying and quantifying residual solvents or volatile impurities.[5] |
References
- Kuran, B., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research.
-
Lv, P-C., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Oniscu, C., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]
- CN1749250A. Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
-
Stadlbauer, W., & Hojas, G. (2005). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]
-
Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available at: [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]
-
Stadlbauer, W., & Hojas, G. (2005). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI. Available at: [Link]
Sources
Technical Support Center: 6,7-Dimethoxyquinoxaline Solution Stability
Welcome to the technical support center for 6,7-Dimethoxyquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments. Our approach is grounded in established principles of chemical stability and draws upon extensive experience with related heterocyclic compounds.
I. Frequently Asked Questions (FAQs) on Solution Stability
This section addresses the most common questions regarding the stability of this compound in solution.
Q1: My this compound solution has changed color overnight. What could be the cause?
A change in the color of your solution is a primary indicator of chemical degradation. Quinoxaline derivatives can be susceptible to oxidation and photodegradation, which often results in the formation of colored byproducts. The methoxy groups on the quinoxaline ring are electron-donating, which can increase the molecule's susceptibility to oxidative processes.
-
Causality: The appearance of color is likely due to the formation of oxidized species or polymeric degradation products. This can be initiated by exposure to atmospheric oxygen, light, or reactive species within the solvent.
-
Troubleshooting:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Quinoxaline 1,4-dioxides, a related class of compounds, are known to be sensitive to UV irradiation[1].
-
De-gas Solvents: If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are fresh and inhibitor-free. For aqueous solutions, de-gassing the solvent by sparging with nitrogen or argon before adding the compound can minimize oxidation.
-
Check for Contaminants: Ensure your solvent is of high purity and free from metallic impurities that can catalyze oxidation.
-
Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my this compound stock solution?
Absolutely. A decline in the concentration of the active compound due to degradation will directly impact the effective concentration in your assay, leading to variability and a perceived loss of potency.
-
Causality: The heterocyclic quinoxaline ring can be susceptible to hydrolysis under certain pH conditions, and the overall molecule can degrade over time, especially if not stored properly.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
-
Preventative Measures:
-
Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C in a suitable solvent like DMSO.
-
Always qualify a new batch of stock solution with a standard control experiment.
-
Q3: What is the optimal pH range for preparing aqueous solutions of this compound?
-
Expert Insight: For many pharmaceuticals, maximum stability in aqueous solutions is often found in the slightly acidic to neutral pH range (pH 4-7)[4]. Alkaline conditions, in particular, can promote hydrolysis of various functional groups and are known to be detrimental to some heterocyclic structures[6][7].
-
Recommendation:
-
Start by preparing your aqueous solutions in a buffered system between pH 5 and 7.
-
If your experimental conditions require a more acidic or alkaline pH, prepare the solution immediately before use and minimize the time it is held under these conditions.
-
For long-term storage, an unbuffered solution in a high-purity organic solvent like DMSO is generally preferable to an aqueous solution.
-
Q4: How should I properly store my this compound solutions to ensure long-term stability?
Proper storage is critical to maintaining the integrity of your compound. The key factors to control are temperature, light, and solvent choice.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or Ethanol | These solvents are generally inert and less reactive than water. DMSO is an excellent solvent for many organic molecules and is stable at low temperatures[8]. |
| Temperature | -20°C or -80°C | Lower temperatures significantly slow down the rate of chemical degradation. |
| Light | Amber vials or foil-wrapped containers | Protects the compound from photodegradation. Quinoxaline derivatives can be light-sensitive[1]. |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | For highly sensitive applications, displacing oxygen can prevent oxidative degradation. |
| Aliquoting | Small, single-use volumes | Avoids contamination and degradation from multiple freeze-thaw cycles. |
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, issue-focused guide to resolving stability problems.
Issue 1: Precipitate Formation in Stock Solution After Thawing
-
Symptom: A solid precipitate is visible in your stock solution after it has been warmed to room temperature.
-
Probable Cause: The concentration of your stock solution may exceed the solubility of this compound at room temperature in the chosen solvent. Alternatively, the compound may have degraded into less soluble byproducts.
-
Investigative Protocol:
-
Gentle Warming and Sonication: Warm the solution to 37°C for a short period (5-10 minutes) and sonicate. If the precipitate redissolves, it is likely a solubility issue.
-
Analytical Confirmation: If the precipitate does not redissolve, it may be a degradant. Analyze the supernatant by HPLC or LC-MS to check the purity and concentration of the parent compound. A significant decrease in the main peak area compared to a freshly prepared standard would indicate degradation.
-
-
Corrective Actions:
-
If it is a solubility issue, prepare a new stock solution at a lower concentration.
-
If degradation is confirmed, discard the stock solution and prepare a fresh one, adhering to the recommended storage conditions.
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
-
Symptom: When analyzing your working solution, you observe new peaks that were not present in the initial analysis of the stock solution.
-
Probable Cause: This is a clear indication of chemical degradation. The new peaks represent degradation products.
-
Forced Degradation Study (To Understand Liabilities): To proactively understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study.
-
Protocol for Stability Assessment:
-
Prepare a solution of this compound in the solvent of interest.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot using a validated stability-indicating HPLC or LC-MS method.
-
Quantify the peak area of the parent compound and any major degradation products. The International Conference on Harmonization (ICH) provides guidelines for such stability testing[9].
-
III. Analytical Methodologies for Stability Assessment
A robust analytical method is essential for accurately determining the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred technique.
-
HPLC Method Development: A reverse-phase HPLC method is typically suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
-
-
LC-MS for Degradant Identification: For identifying the structure of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable[9][10][11]. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.
IV. Conclusion
While specific degradation kinetics for this compound are not extensively published, its structural similarity to other quinoxaline and heterocyclic compounds suggests that it is susceptible to degradation by hydrolysis (especially at non-neutral pH), oxidation, and photolysis. By implementing the rigorous handling, storage, and analytical practices outlined in this guide, researchers can significantly mitigate the risks of compound instability, leading to more reliable and reproducible experimental outcomes. When in doubt, always prepare fresh solutions and validate their integrity before critical experiments.
References
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. National Center for Biotechnology Information. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Center for Biotechnology Information. Available at: [Link]
-
DMSO Physical Properties. Gaylord Chemical. Available at: [Link]
-
Stability and Exsolution of Sr0.98Ti0.7Fe0.25Ni0.05O3 for the Oxygen Evolution Reaction in an Alkaline Environment. National Center for Biotechnology Information. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Analytical Science and Technology. Available at: [Link]
-
Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed. Available at: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
-
Effect of pH on the stability of methacholine chloride in solution. PubMed. Available at: [Link]
-
Assessment of thermal safety during distillation of DMSO. IChemE. Available at: [Link]
-
Site-directed mutagenesis of an alkaline phytase: Influencing specificity, activity and stability in acidic milieu. ResearchGate. Available at: [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. Available at: [Link]
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Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. MDPI. Available at: [Link]
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. ResearchGate. Available at: [Link]
-
Stability of Alum-Containing Paper under Alkaline Conditions. PubMed. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. National Center for Biotechnology Information. Available at: [Link]
-
Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate. ResearchGate. Available at: [Link]
-
DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available at: [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available at: [Link]
-
Development of a Stable Solution of 5-aminolaevulinic Acid for Intracutaneous Injection in Photodynamic Therapy. PubMed. Available at: [Link]
-
Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link]
- Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
-
The effects of DMSO on DNA conformations and mechanics. PubMed. Available at: [Link]
-
LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor. PubMed. Available at: [Link]
-
(PDF) LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. ResearchGate. Available at: [Link]
-
Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging. PubMed. Available at: [Link]
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- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Reaction Conditions for 6,7-Dimethoxyquinoxaline
Introduction
Welcome to the technical support guide for the synthesis of 6,7-Dimethoxyquinoxaline. This molecule is a crucial building block and key structural motif in medicinal chemistry, notably in the development of kinase inhibitors and other pharmacologically active agents.[1] The successful synthesis of this quinoxaline derivative is paramount, yet researchers often face challenges in optimizing reaction conditions to achieve high yields and purity.
This guide is structured to provide actionable solutions to common experimental hurdles. It moves beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step, empowering you to make informed decisions in your laboratory work. We will cover the core synthesis, address frequently asked questions, and provide in-depth troubleshooting for specific issues you may encounter.
Core Synthetic Pathway: The Condensation Reaction
The most prevalent and efficient method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.[2][3][4] For this compound, this involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal .
Diagram: Synthesis of this compound
Caption: The primary synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most widely adopted method is the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.[2][3] This approach is favored for its reliability and the commercial availability of the starting materials.
Q2: How critical is the purity of my starting materials? The purity of your starting materials is paramount.[5] Impurities in the 4,5-dimethoxy-1,2-phenylenediamine, such as isomers or oxidized species, can lead to the formation of undesired side products, which complicates purification and significantly lowers the yield.[2][5] Similarly, the dicarbonyl source should be of high quality. We recommend verifying the purity of commercial reagents if you consistently encounter low yields.
Q3: Is a catalyst necessary for this condensation reaction? While the condensation can proceed without a catalyst, particularly at elevated temperatures, its use is highly recommended to enhance reaction rates and improve yields.[2][5] A variety of catalysts can be employed, ranging from simple acid catalysts like acetic acid to more advanced metal-based or solid acid catalysts.[2][3] The choice of catalyst can significantly impact reaction time and efficiency.[2]
Q4: What are the recommended storage conditions for this compound? this compound is a stable crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, protected from light. While stable under normal laboratory conditions, prolonged exposure to air and light can potentially lead to gradual degradation. For high-purity analytical standards, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a clear solution.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yields.
Issue 1: Low or No Product Formation
Q: My reaction has run for several hours, but TLC/LC-MS analysis shows very little product and a significant amount of starting material. What's going wrong?
This is a common issue that typically points to suboptimal reaction conditions or reactant quality.
-
Possible Cause A: Inappropriate Reaction Conditions. The energy barrier for the condensation may not be overcome under your current setup. Traditional methods often require high temperatures and long reaction times to proceed efficiently.[3]
-
Solution: Optimize Temperature, Time, and Solvent.
-
Temperature & Time: If you are running the reaction at room temperature, try heating it. A good starting point is refluxing in ethanol (approx. 78°C). Monitor the reaction by TLC every hour to determine the optimal reaction time. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilizing reaction intermediates.[5] A solvent screen is highly recommended. Ethanol and acetic acid are common choices.[2][3] For a greener and often highly efficient alternative, consider hexafluoroisopropanol (HFIP), which can promote the reaction at room temperature in as little as one hour.[3]
-
-
-
Possible Cause B: Lack of Catalysis. The uncatalyzed reaction can be slow.
-
Solution: Introduce a Catalyst. The addition of a catalyst can significantly accelerate the reaction.[2]
-
Acid Catalysis: Acetic acid can serve as both the solvent and the catalyst.[2] Alternatively, a catalytic amount of a stronger acid can be used in a different solvent like ethanol.
-
Metal Catalysis: Catalysts like Cerium(IV) ammonium nitrate (CAN) have been shown to be highly effective, even in water, presenting a green chemistry approach.[3]
-
-
Issue 2: Multiple Spots on TLC, Indicating Significant Impurities
Q: My reaction seems to have worked, but the crude product shows multiple spots on the TLC plate, making purification difficult. How can I minimize these byproducts?
The formation of multiple byproducts suggests that side reactions are competing with your main condensation reaction.
-
Possible Cause A: Oxidation of the Diamine. Aryl 1,2-diamines can be sensitive to air, leading to colored, oxidized impurities.
-
Solution: Use an Inert Atmosphere. If you suspect oxidation is an issue, especially if your crude reaction mixture is dark-colored, perform the reaction under an inert atmosphere of nitrogen or argon.[2] Using degassed solvents can also help minimize dissolved oxygen.
-
-
Possible Cause B: Side Reactions. Impurities in the starting materials are a primary cause of unwanted side reactions.[2][5]
-
Solution: Purify Starting Materials. If you suspect your 4,5-dimethoxy-1,2-phenylenediamine is impure, consider recrystallizing it before use. Ensure your glyoxal source has not polymerized or degraded.
-
Issue 3: Difficulty with Product Purification and Isolation
Q: I have a crude product, but I'm struggling to get a pure solid. Column chromatography gives poor separation, or the product remains an oil.
Purification challenges are often related to choosing the correct technique and optimizing its parameters.
-
Possible Cause A: Inappropriate Chromatography Solvent System. The polarity of your mobile phase may be too similar to that of your product and impurities, leading to co-elution.[6]
-
Solution: Systematically Optimize TLC. Before running a column, dedicate time to finding the ideal solvent system using TLC plates.
-
-
Possible Cause B: Residual Basic Starting Material. Unreacted 4,5-dimethoxy-1,2-phenylenediamine can be difficult to separate from the slightly basic quinoxaline product on silica gel.
-
Solution: Perform an Acid Wash. Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[6] The basic diamine will be protonated and move to the aqueous layer, while your quinoxaline product remains in the organic layer. Neutralize the organic layer with a sodium bicarbonate wash before drying and concentrating.
-
-
Possible Cause C: Product is an Oil or Low-Melting Solid.
-
Solution: Try Alternative Isolation Techniques.
-
High Vacuum: First, ensure all residual solvent has been removed under a high vacuum for several hours.[6]
-
Trituration/Recrystallization: If the product is an oil due to minor impurities, try triturating it with a non-polar solvent (like cold hexanes) to induce crystallization. If a solid forms, attempt a full recrystallization to improve purity.
-
Salt Formation: As a final resort, converting the product to a salt (e.g., a hydrochloride salt) can often induce crystallization and provide a stable, solid form.[6]
-
-
Data Summary Table
The following table summarizes various reported conditions to guide your optimization process. Yields are highly substrate-dependent but provide a useful comparison.
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield Range | Reference |
| None | Ethanol | Reflux | 2-4 h | Moderate | [3] |
| Acetic Acid | Acetic Acid | 100-120 | 1-3 h | Good to Excellent | [2] |
| Cerium(IV) Ammonium Nitrate (CAN) | Water | Room Temp | < 1 h | Excellent | [3] |
| TiO₂-Pr-SO₃H | Ethanol | Reflux | 10 min | Excellent (95%) | [3] |
| None | Hexafluoroisopropanol (HFIP) | Room Temp | 1 h | Excellent (95%) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Acid
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol).
-
Reagent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the diamine. Add aqueous glyoxal (40% wt. solution, 1.45 mL, ~10 mmol) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water while stirring.
-
Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: As determined by TLC analysis, prepare an appropriate mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand to protect the silica bed.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to obtain the purified this compound as a solid.[6]
References
- Troubleshooting common problems in quinoxaline synthesis reactions. (2025). BenchChem.
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
-
Dar, B. A., & Sharma, V. K. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
- Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. (2025). BenchChem.
- Troubleshooting poor yield in quinoxaline cycliz
-
Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]
-
Gawronska, K., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
- Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Deriv
-
The suggested mechanism to explain the formation of quinoxalines 20. (n.d.). ResearchGate. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Sugasawa, S., Kakemi, K., & Tsuda, T. (n.d.). The Synthesis of 6, 7-Dimethoxy-Quinoline. Amanote Research.
- Zhang, Z., et al. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH.
- Zhang, Q.-W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar.
- Synthesis and biological activity of quinoxaline deriv
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of 6,7-Dimethoxyquinoxaline
Welcome to the technical support center for 6,7-Dimethoxyquinoxaline crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. As a key structural motif in various pharmacologically active agents, obtaining this compound in high purity and with a suitable crystalline form is paramount for reliable downstream applications. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve successful and reproducible crystallization outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the crystallization of this compound and related N-heterocyclic compounds.
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common problem with aromatic nitrogen heterocycles. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This is often because the temperature of the solution is above the melting point of the solute at that concentration, or the level of supersaturation is too high, causing the compound to precipitate too rapidly for an ordered crystal lattice to form.[1] An oily product is undesirable as it tends to trap impurities.
Causality and Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Rapid cooling is a frequent cause of oiling out. The system doesn't have enough time to achieve nucleation and ordered growth.
-
Action: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath or refrigerator) if necessary.[1]
-
-
Decrease Solute Concentration: A solution that is too concentrated can lead to oiling out upon even slight cooling.
-
Action: Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent (1-2 mL per 100 mg of solid) to slightly decrease the saturation.[1] Cool slowly as described above.
-
-
Change the Solvent System: The choice of solvent is critical. A solvent with a lower boiling point might prevent the solution temperature from exceeding the melting point of your compound during dissolution.
-
Address Impurities: The presence of impurities can lower the melting point of the solute mixture, increasing the likelihood of oiling out.[4]
-
Action: If the crude material is suspected to be highly impure, consider a preliminary purification step, such as flash column chromatography, before attempting recrystallization.[5]
-
Q2: I'm not getting any crystals to form. What should I do?
A: The failure of crystals to form is typically an issue of nucleation. The solution may be supersaturated, but there are no nucleation sites for crystal growth to begin.
Causality and Troubleshooting Steps:
-
Induce Nucleation: Mechanical agitation or the introduction of a seed surface can often initiate crystallization.
-
Action 1 (Scratching): Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[1]
-
Action 2 (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a template for further crystal growth.[2]
-
-
Increase Supersaturation: It's possible that the solution is not yet sufficiently supersaturated for crystals to form.
-
Action 1 (Concentration): If the solution is clear and at room temperature, gently heat it to evaporate a portion of the solvent, then allow it to cool again.[1]
-
Action 2 (Anti-Solvent): If using a mixed solvent system, you can try adding a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise to the solution.
-
Q3: My crystals formed too quickly, and the yield is low or the purity is poor. What went wrong?
A: Rapid crystallization is detrimental to purity. When crystals form too fast, impurities present in the solution can become trapped within the growing crystal lattice.[1] A low yield often indicates that too much solvent was used, and a significant amount of the compound remains dissolved in the mother liquor.[1]
Causality and Troubleshooting Steps:
-
Slow Down Crystal Growth: To improve purity, the crystallization process needs to be slowed down.
-
Action: Re-dissolve the crystals in the minimum amount of hot solvent, then add a small excess of the same hot solvent. This slightly reduces the supersaturation level, allowing for slower, more controlled crystal growth upon cooling.[1]
-
-
Optimize for Yield: To address low yield, ensure that you are maximizing the precipitation of your compound.
-
Action 1 (Check Mother Liquor): Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the solution and let the solvent evaporate. A significant solid residue indicates that more product could be recovered.[1]
-
Action 2 (Cooling): Ensure the crystallization mixture has been sufficiently cooled to minimize the solubility of your compound. An ice bath is often used for this purpose after initial slow cooling to room temperature.
-
Action 3 (Solvent Volume): In your next attempt, be meticulous about using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Q4: How do I choose the best solvent for the crystallization of this compound?
A: The ideal solvent for recrystallization should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. For quinoxaline derivatives, polar protic and aprotic solvents are often good starting points.[6][7]
Solvent Selection Strategy:
-
Initial Screening: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and with heating. Common solvents to screen for N-heterocycles include ethanol, methanol, ethyl acetate, and acetonitrile.[2][8]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be very effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation). Gently heat to redissolve and then cool slowly. Common pairs include ethanol/water and ethyl acetate/hexanes.[3]
Table 1: Properties of Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Notes |
| Ethanol | 78.4 | 5.2 | 24.5 | A good starting point for many quinoxaline derivatives.[6][7] |
| Methanol | 64.7 | 6.6 | 32.7 | More polar than ethanol; useful in mixed systems with water.[9] |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A moderately polar solvent, often used with hexanes.[8] |
| Acetonitrile | 81.6 | 6.2 | 37.5 | A polar aprotic solvent.[8] |
| Acetone | 56.0 | 5.4 | 20.7 | A versatile polar aprotic solvent.[3][9] |
| Toluene | 110.6 | 2.4 | 2.4 | A non-polar solvent, useful as an anti-solvent or for less polar compounds.[7] |
| Hexanes | ~69 | 0.0 | 1.9 | A non-polar solvent, commonly used as an anti-solvent.[2][3] |
Note: Data is compiled from various chemical reference sources. Polarity is a relative measure and can be represented by different scales.
Experimental Protocols & Workflows
Standard Recrystallization Protocol for this compound
This protocol provides a general workflow for the recrystallization of this compound from a single solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling.
-
Achieve Saturation: Continue adding the hot solvent in small portions until the solid has just completely dissolved.
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizing the Process
General Crystallization Workflow
Caption: A decision tree for troubleshooting the "oiling out" phenomenon.
References
- Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2024). Impact of impurities on crystal growth.
- Benchchem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Oriental Journal of Chemistry.
- Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9).
- How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6).
- Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
- O'Mahony, M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2038-2051.
-
PubChem. (n.d.). 6,7-Dimethoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Svärd, M., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Pharmaceutics, 14(11), 2314.
- Wang, Y., et al. (2022).
-
PubChem. (n.d.). 6,7-Dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
- The influence of impurities and solvents on crystallization. (n.d.).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
- Ruiz, D. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784.
- Benchchem. (n.d.). Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2025, August 9).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Google Patents. (n.d.). KR880001315B1 - Preparation process for 4-amino 6,7-dimethoxy quinoline derivatives.
- Benchchem. (n.d.). Navigating the Solubility Landscape of 6-N-Biotinylaminohexanol in Organic Solvents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of 6,7-Dimethoxyquinoxaline for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address solubility challenges with 6,7-Dimethoxyquinoxaline in biological assays. The aromatic and crystalline nature of quinoxaline derivatives often leads to poor aqueous solubility, a significant hurdle for accurate and reproducible experimental results.[1] This document is designed to provide you with the foundational knowledge and practical steps to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic compound belonging to the quinoxaline family.[2][3][4] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[3][4] However, the rigid, aromatic structure of this compound contributes to its crystalline nature and hydrophobicity, often resulting in poor solubility in aqueous buffers used in most biological assays.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay data.[5][6][7]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A2: This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent stock (typically DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[8] The abrupt change in solvent polarity causes the compound to crash out of solution, forming a precipitate.[8] This can lead to false-positive or false-negative results in your assay.[5][7]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cells to DMSO varies depending on the cell type and the duration of exposure. Generally, for short-term assays, a final DMSO concentration of up to 1% is tolerated by many cell lines, though some sensitive cells may be affected.[9] For longer-term experiments, it is advisable to keep the final DMSO concentration below 0.1% to minimize cytotoxicity and other off-target effects.[9][10] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.[9] High concentrations of DMSO can increase cell membrane permeability and induce stress or apoptosis.[11][12][13]
Q4: Can I use heat to dissolve this compound?
A4: Gentle warming can be a useful technique to aid in the initial dissolution of this compound in a stock solvent. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating can lead to degradation. Always check the compound's stability information if available. For dilution into aqueous buffers, warming the buffer can sometimes improve solubility, but be mindful of the temperature sensitivity of your biological assay components.[8]
Troubleshooting Guide: Compound Precipitation
This section provides a systematic approach to troubleshooting and resolving issues related to the precipitation of this compound during your experiments.
Immediate Precipitate Formation Upon Dilution
-
Problem: A visible precipitate forms instantly when the DMSO stock solution is added to the aqueous assay buffer.
-
Cause: The final concentration of this compound exceeds its solubility limit in the assay buffer.
-
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help. This allows for a larger volume of the stock to be added more slowly and with better mixing, reducing localized high concentrations that can trigger precipitation.[8]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution into the aqueous buffer.
-
Precipitate Forms Over Time During Incubation
-
Problem: The solution is initially clear, but a precipitate forms during the incubation period.
-
Cause: This could be due to compound instability at the incubation temperature, changes in the media pH over time due to cellular metabolism, or interactions with media components.[8]
-
Solutions:
-
Assess Temperature Stability: Investigate if the compound is less soluble or stable at the incubation temperature (e.g., 37°C).
-
Monitor pH: Check the pH of your cell culture medium at the beginning and end of the incubation period. If there is a significant change, consider using a more robustly buffered medium.[8]
-
Serum Interactions: If you are using a serum-containing medium, the compound may be binding to proteins and precipitating. Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.[8]
-
Solubility Enhancement Strategies & Protocols
For compounds with persistent solubility challenges, the following formulation strategies can be employed.
Strategy 1: Co-Solvent Systems
The use of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.
-
Recommended Co-solvents:
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol
-
Protocol: Preparing a Co-Solvent Formulation
-
Initial Dissolution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Intermediate Dilution: Prepare an intermediate stock by diluting the DMSO stock with a co-solvent such as PEG 400 or ethanol. A common ratio is 1:1 (v/v) DMSO:Co-solvent.
-
Final Dilution: Add the intermediate stock to your aqueous assay buffer to achieve the desired final concentration.
-
Vehicle Control: It is critical to include a vehicle control containing the same final concentrations of DMSO and the co-solvent in your experiment to account for any solvent-induced effects.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[14][16][17][]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Protocol: Solubility Enhancement with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v).
-
Dissolve this compound: Dissolve the compound directly into the HP-β-CD solution. Gentle warming and sonication can aid in dissolution.
-
Alternatively, for DMSO Stocks: a. Prepare a concentrated stock of this compound in DMSO. b. In a separate tube, have your HP-β-CD solution ready. c. While vortexing the HP-β-CD solution, slowly add the DMSO stock dropwise. This allows for the efficient formation of the inclusion complex.
-
Control: A vehicle control with the same concentration of HP-β-CD is essential.
Data Summary: Solubility Enhancement Approaches
| Method | Mechanism of Action | Advantages | Considerations |
| DMSO | Polar aprotic solvent, dissolves a wide range of compounds.[19][20] | High solubilizing power for many organic molecules. | Potential for cytotoxicity at higher concentrations.[10][12][13] Can interfere with some assays.[11] |
| Co-solvents (Ethanol, PEG 400) | Increases the polarity of the solvent system, enhancing the solubility of hydrophobic compounds. | Can improve solubility beyond what is achievable with DMSO alone. | The co-solvent itself may have biological effects. A vehicle control is crucial. |
| Cyclodextrins (HP-β-CD) | Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[14][15][16][17] | Generally well-tolerated in cell culture. Can significantly increase aqueous solubility.[14][15][16][17] | May not be effective for all compounds. The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
Visual Workflows
Standard Dilution Workflow
Caption: Standard protocol for preparing a working solution from a solid compound.
Troubleshooting Workflow for Precipitation
Caption: A decision tree for addressing compound precipitation issues.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Benchchem. (n.d.). How to improve the solubility of quinoxaline derivatives for biological assays.
- Vertex AI Search. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening.
- Vertex AI Search. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds.
- Vertex AI Search. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium....
- Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions.
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
- PubMed Central. (n.d.). Compound Management for Quantitative High-Throughput Screening.
- Semantic Scholar. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions.
- RSC Publishing. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Vertex AI Search. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- Vertex AI Search. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
- Vertex AI Search. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- ChemBK. (2024, April 9). 6,7-Dimethoxy-4-Amino-Quinzaoline.
- NIH. (n.d.). 6,7-Dimethoxyquinazoline | C10H10N2O2 | CID 3031661 - PubChem.
- NIH. (n.d.). 6,7-Dimethoxyquinoline | C11H11NO2 | CID 10856252 - PubChem.
- MDPI. (n.d.). IJMS | Special Issue : Application of Biotechnology to Dental Treatment.
- Vertex AI Search. (n.d.). Understanding Common Lab Solvents.
- ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
- Vertex AI Search. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Benchchem. (n.d.). The Solubility of Dimethoxydimethylsilane in Common Organic Solvents: A Technical Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Chloro-6,7-difluoroquinoxaline in Common Organic Solvents.
Sources
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- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
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- 6. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
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- 17. gala.gre.ac.uk [gala.gre.ac.uk]
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- 20. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Preventing Degradation of 6,7-Dimethoxyquinoxaline
Welcome to the dedicated technical support guide for 6,7-Dimethoxyquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. The following information provides a structured approach to understanding, identifying, and preventing the degradation of this compound, ensuring the scientific integrity and reproducibility of your results.
Part 1: CORE DIRECTIVE - A Proactive Approach to Stability
Rather than a simple troubleshooting manual, this guide is structured to foster a proactive mindset towards preserving the integrity of this compound. We will first address the most common user-observed issues in a direct question-and-answer format, then delve into the underlying causes and preventative strategies, and finally, provide a clear workflow to integrate these practices into your daily laboratory routine.
Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As your trusted scientific partner, the information herein is grounded in established chemical principles and practical laboratory experience. Every recommendation is explained with its causal relationship to the stability of this compound.
Frequently Asked Questions (FAQs)
Question: My solid this compound has changed color from off-white to a distinct yellow/brown. Is it still usable?
Answer: A noticeable color change is a primary visual indicator of potential degradation. Quinoxaline derivatives are susceptible to oxidation and photodecomposition, which can lead to the formation of colored impurities.[1] While a slight color change may not always signify a critical loss of purity, it warrants immediate investigation. We strongly recommend performing a purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before further use to ensure it meets the requirements of your experiment.
Question: I've observed a precipitate forming in my this compound stock solution. What's causing this?
Answer: Precipitate formation can be due to several factors, including changes in temperature affecting solubility or solvent evaporation leading to supersaturation. However, it can also be a sign of degradation, where the degradation byproducts are less soluble than the parent compound. To mitigate this, ensure your solutions are stored at a constant, cool temperature and are tightly sealed. If degradation is suspected, the solution should be filtered and its concentration and purity re-verified.
Question: What are the definitive storage conditions to ensure the long-term stability of this compound?
Answer: For optimal long-term stability, this compound should be stored as a solid in a cool, dark, and dry environment.[2][3] A desiccator is highly recommended to protect against moisture. The container should be tightly sealed, and for maximum protection, the headspace can be purged with an inert gas like argon or nitrogen to displace oxygen. If you must store it in solution, prepare it fresh whenever possible. For short-term storage of solutions, use an amber vial, purge with inert gas, and store at -20°C or below.
Troubleshooting and Prevention Guide
A systematic approach is crucial when you suspect degradation. This section provides actionable steps to identify and prevent stability issues.
-
Rapid Qualitative Assessment: Thin Layer Chromatography (TLC)
-
Principle: TLC offers a quick and cost-effective way to visualize the presence of impurities.
-
Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Dissolve a small amount of your suspect this compound and a trusted reference standard in a minimal amount of an appropriate solvent (e.g., dichloromethane).
-
Spot both samples side-by-side on a silica gel TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the separated spots under UV light (254 nm).
-
Interpretation: The appearance of additional spots in the lane of your sample that are not present in the reference standard lane is a strong indication of degradation.
-
-
-
Quantitative Purity Confirmation: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC provides a precise quantitative measure of purity and can be used to determine the extent of degradation.
-
Protocol:
-
Prepare accurate concentrations of your sample and a reference standard in a suitable HPLC-grade solvent.
-
Utilize a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid).
-
Inject equal volumes of your sample and the standard.
-
Interpretation: Compare the chromatograms. A decrease in the peak area of the main compound and the emergence of new peaks in your sample's chromatogram, relative to the standard, confirms and quantifies the degradation.
-
-
The stability of this compound is influenced by several environmental factors. Understanding these is key to prevention.
| Factor | Mechanism of Degradation | Prevention Strategy |
| Light | Photochemical reactions can lead to oxidation and the formation of N-oxides and other byproducts.[1][4] | Store in amber vials or containers wrapped in aluminum foil. Minimize exposure to direct light during experiments. |
| Oxygen (Air) | The nitrogen atoms in the quinoxaline ring are susceptible to oxidation. | Store solids and solutions under an inert atmosphere (argon or nitrogen). Use solvents that have been degassed. |
| Moisture | Can facilitate hydrolytic degradation pathways. | Store in a desiccator. Use anhydrous solvents for preparing solutions. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation. | Store at recommended cool temperatures. For solutions, avoid repeated freeze-thaw cycles. |
| pH | Both strongly acidic and basic conditions can promote degradation.[5] | Maintain solutions at a neutral pH unless your protocol specifies otherwise. Use buffered solutions where appropriate. |
Part 3: VISUALIZATION & FORMATTING
Experimental Workflow for Maintaining Integrity
To integrate these preventative measures into your research, we've developed the following standard operating procedure:
Caption: Recommended workflow for handling this compound.
Degradation Pathway Visualization
Understanding the primary degradation pathway can help in appreciating the importance of the preventative measures. The most common degradation is the oxidation of the nitrogen atoms in the quinoxaline ring.
Caption: Primary oxidative degradation of this compound.
References
-
Henary, M., et al. (2020). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [Link]
-
Roy, V., et al. (2023). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
-
Slanina, T., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Method Validation for 6,7-Dimethoxyquinoxaline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working on the analytical method validation for 6,7-Dimethoxyquinoxaline. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of developing and validating robust analytical methods for this quinoxaline derivative.
Introduction to Analytical Method Validation for this compound
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring the quality and purity of this intermediate is paramount for the safety and efficacy of the final drug product. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, delivering reliable, reproducible, and accurate results.[1][2] This technical support center will guide you through the critical aspects of method validation, with a focus on High-Performance Liquid Chromatography (HPLC), a widely used technique for the analysis of such compounds.[3]
The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for validating analytical procedures.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analytical method validation for this compound.
Method Development & Optimization
Q1: I am starting to develop an HPLC method for this compound. Where should I begin?
A1: A good starting point for developing an HPLC method for a quinoxaline derivative like this compound is to use a reverse-phase C18 column.[6][7][8] Based on the analysis of structurally similar compounds, a mobile phase consisting of acetonitrile (ACN) and water with an acidic modifier is recommended.[6][7][8]
Initial HPLC Conditions to Consider:
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds like quinoxaline derivatives. |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | Acidification of the mobile phase helps to achieve sharp peak shapes by suppressing the ionization of silanol groups on the silica support. Formic acid is preferred for mass spectrometry (MS) compatibility.[6][7][8] |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in reverse-phase HPLC with good UV transparency. |
| Elution Mode | Gradient | A gradient elution (e.g., starting with a low percentage of ACN and gradually increasing) is recommended to ensure the elution of any potential impurities with different polarities and to reduce the analysis time.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[9] |
| Detection Wavelength | UV, assess 254 nm and 270 nm initially | Quinoxaline derivatives typically exhibit UV absorbance in this range. A diode array detector (DAD) is highly recommended to assess peak purity and determine the optimal detection wavelength. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements. |
| Sample Diluent | Mobile Phase at initial conditions or a mixture of ACN and water | Dissolving the sample in the initial mobile phase composition is ideal to prevent peak distortion. |
Q2: How do I prepare my this compound sample for HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results.
Step-by-Step Sample Preparation Protocol:
-
Weighing: Accurately weigh a suitable amount of the this compound sample.
-
Dissolution: Dissolve the sample in a suitable diluent. A mixture of acetonitrile and water is often a good choice. It is best practice to use the initial mobile phase composition as the diluent to avoid peak shape issues.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for a few minutes to aid dissolution.
-
Dilution: Dilute the stock solution to the desired concentration for analysis. This concentration should fall within the linear range of the method once established.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Validation Parameters
Q3: What are the key parameters I need to evaluate during method validation?
A3: According to ICH Q2(R2) guidelines, the following parameters are essential for the validation of an analytical method for a drug substance:[4][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value.[2]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during the analysis of this compound.
Chromatographic Issues
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing | 1. Active silanol groups on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Increase the concentration of the acidic modifier in the mobile phase (e.g., from 0.1% to 0.2% phosphoric acid). 2. Reduce the sample concentration or injection volume. 3. Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound. |
| Peak Splitting or Broadening | 1. Clogged column frit. 2. Sample solvent incompatible with the mobile phase. 3. Column void or degradation. | 1. Reverse flush the column (disconnect from the detector first). If the problem persists, replace the frit or the column. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Leaks in the HPLC system. 3. Column temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check for leaks at all fittings. 3. Use a column oven to maintain a constant temperature.[9] |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and reagents. 2. Implement a needle wash step in the autosampler method with a strong solvent. |
Diagram: Troubleshooting Workflow for Common HPLC Issues
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the reliability and accuracy of analytical data. By following the principles outlined in this guide and utilizing the troubleshooting strategies provided, researchers and scientists can confidently develop and validate robust analytical methods that meet regulatory expectations. A thorough understanding of the physicochemical properties of the molecule and potential degradation pathways is key to successful method validation. [1]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 6,7-Dimethoxyquinoxaline and Other Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxalines, which are heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring, represent a privileged scaffold in drug discovery.[1][2] The versatility of the quinoxaline core allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[3][4] Researchers have successfully developed quinoxaline-based compounds with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[2][3][5][6] The specific biological activity and potency of these derivatives are highly dependent on the nature and substitution pattern on the quinoxaline ring system.[3] This guide provides a comparative analysis of 6,7-dimethoxyquinoxaline against other notable quinoxaline derivatives, focusing on their performance in preclinical models and outlining the experimental methodologies used for their evaluation.
Focus Compound: this compound
The introduction of methoxy groups at the 6 and 7 positions of the quinoxaline ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. While this compound itself is a foundational structure, it serves as a crucial intermediate in the synthesis of more complex molecules with pronounced biological effects. For instance, quinazoline derivatives with a 6,7-dimethoxy substitution pattern have been investigated as potent inhibitors of receptor tyrosine kinases like c-Met and as cerebroprotective agents.[7][8] This highlights the importance of this specific substitution in tuning the pharmacological profile of the broader quinoline and quinoxaline family of compounds.
Comparator Quinoxalines: A Focus on Anticancer and Antimicrobial Activity
To provide a meaningful comparison, we will evaluate this compound in the context of two other classes of quinoxaline derivatives that have shown significant promise in preclinical studies: halogenated quinoxalines and quinoxaline 1,4-dioxides.
-
6,7-Dichloroquinoxaline Derivatives: Halogenation, particularly at the 6 and 7 positions, is a common strategy to enhance the biological activity of quinoxaline scaffolds. The electron-withdrawing nature of chlorine atoms can modulate the compound's reactivity and binding affinity.[9] Derivatives of 6,7-dichloroquinoxaline have been noted for their antagonist activity at excitatory amino acid receptors and as intermediates for compounds with antitumor properties.[10][11]
-
Quinoxaline 1,4-Dioxides: The addition of N-oxide functional groups to the pyrazine ring of the quinoxaline core leads to a class of compounds known as quinoxaline 1,4-dioxides. These compounds have a well-documented history of potent antibacterial and antitumor activities, often functioning as bioreductive prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors.[9][12]
Comparative Biological Activity
The following table summarizes the reported biological activities of representative compounds from each class. It is important to note that direct comparative data for this compound is limited in the public domain, and its utility is often as a synthetic precursor.[7][13][14] The data presented for the comparator compounds are derived from various studies and are intended to illustrate the therapeutic potential of these quinoxaline classes.
| Compound/Derivative Class | Primary Biological Activity | Mechanism of Action (if known) | Reported IC50/MIC Values | References |
| 6,7-Dimethoxy-4-anilinoquinolines (related to this compound) | Anticancer (c-Met inhibition) | Inhibition of c-Met tyrosine kinase | IC50: 0.030 ± 0.008 µM (Compound 12n against c-Met) | [7] |
| 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylate | Excitatory Amino Acid Receptor Antagonist | Antagonist at NMDA and non-NMDA receptors | Not specified in abstract | [11] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Anticancer (hypoxic cytotoxin) | Reduces HIF-1α mRNA and protein levels | More potent than Tirapazamine (TPZ) | [9] |
| Quinoxaline-based Topoisomerase II Inhibitor (Compound IV) | Anticancer (Prostate Cancer) | Topoisomerase II inhibition, apoptosis induction | IC50: 2.11 µM (against PC-3 cells) | [15] |
| Various 2,3-disubstituted quinoxalines | Antimicrobial (Antibacterial & Antifungal) | Varies with substitution | MICs ranging from 9 to >1000 µg/mL against various fungi and bacteria | [16][17][18][19] |
Experimental Protocols
The evaluation of the biological activity of quinoxaline derivatives involves a range of standardized in vitro assays. Below are detailed protocols for two common assays used to determine the anticancer and antimicrobial properties of these compounds.
This protocol outlines the determination of the cytotoxic effects of quinoxaline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[20]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubated overnight to allow for attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5% (v/v). Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.[20]
-
MTT Addition and Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[20]
This protocol describes a method to measure the inhibitory activity of quinoxaline derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[22] This is a biochemical assay that quantifies the kinase activity by measuring ATP consumption.
Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for the VEGFR-2 kinase inhibition assay.
Detailed Steps:
-
Master Mix Preparation: A master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[23]
-
Assay Plate Setup: The master mix is dispensed into the wells of a white 96-well plate. The test quinoxaline derivatives, diluted to various concentrations, are then added to the appropriate wells. Control wells (positive control with no inhibitor, and blank with no enzyme) are also included.[23]
-
Enzyme Addition: The kinase reaction is initiated by adding a diluted solution of recombinant VEGFR-2 kinase to each well, except for the blank wells.[23][24]
-
Kinase Reaction: The plate is incubated at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[24]
-
Signal Detection: After incubation, a kinase detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining in the well. The plate is incubated at room temperature for 15 minutes to stabilize the signal.[23][24]
-
Data Acquisition and Analysis: The luminescence is measured using a microplate reader. The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the resulting dose-response curve.
Conclusion and Future Perspectives
The quinoxaline scaffold is a remarkably versatile platform for the development of new therapeutic agents. While this compound is a key synthetic intermediate, its halogenated and N-oxide derivatives have demonstrated potent anticancer and antimicrobial activities in preclinical studies. The structure-activity relationship of quinoxaline derivatives continues to be an active area of research, with ongoing efforts to optimize their potency, selectivity, and pharmacokinetic properties.[3] Future studies should focus on direct, head-to-head comparisons of these different quinoxaline classes in standardized assays to better elucidate the impact of various substitutions on their biological profiles.
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
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(2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147. [Link]
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(n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]
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(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
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(n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
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(1989). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. European Journal of Pharmacology, 163(1), 127-31. [Link]
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(2025). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. ResearchGate. [Link]
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(2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3196. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 6,7-Dimethoxyquinoxaline Analogs as Anticancer Agents
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document delves into the structure-activity relationship (SAR) of 6,7-dimethoxyquinoxaline analogs, a class of heterocyclic compounds that has garnered significant attention in the quest for novel anticancer therapeutics. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind molecular design and the experimental validation of these promising compounds.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The addition of dimethoxy groups at the 6 and 7 positions of the quinoxaline ring system is a key structural feature that has been explored in various heterocyclic compounds for its potential to enhance anticancer efficacy.[3][4] This guide will synthesize findings from various studies to provide a comparative analysis of how structural modifications to this core influence biological activity.
The Strategic Importance of the 6,7-Dimethoxy Substituents
The 6,7-dimethoxy substitution pattern on the quinoxaline ring is not arbitrary. These electron-donating groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Methoxy groups are known to be important for the activity of some anticancer compounds.[1] For instance, in the related quinoline and quinazoline series, the 6,7-dimethoxy substituents have been shown to be crucial for potent inhibitory effects against key cancer targets like EGFR and VEGFR-2. While direct SAR studies on a wide range of this compound analogs are still emerging, we can extrapolate from the broader quinoxaline and related heterocyclic literature to understand their likely contribution. The presence of bulky substituents at the 6 and 7 positions of the related quinazoline moiety has been shown to increase potency in some cases.[4]
Unraveling the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs can be finely tuned by introducing various substituents at other positions of the quinoxaline ring, primarily at the 2 and 3 positions. The following sections dissect the impact of these modifications.
Substitutions at the C2 and C3 Positions
The C2 and C3 positions of the quinoxaline ring are the most common sites for chemical modification and play a pivotal role in determining the anticancer activity.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at these positions can lead to potent anticancer agents. The nature and substitution pattern of these aromatic rings are critical. For instance, in a series of quinoxaline derivatives, the presence of electron-releasing groups like methoxy on a phenyl ring substituent was found to be essential for activity against HeLa, SMMC-7721, and K562 cancer cell lines.[1] Conversely, the substitution with an electron-withdrawing group such as fluorine was reported to decrease the activity.[1]
-
Linkers to Aromatic Systems: The presence of a linker, such as an aliphatic chain, between the quinoxaline core and a terminal aromatic ring can also be a key determinant of activity. An aliphatic linker fused to an aromatic ring at the second position from the quinoxaline nucleus has been shown to be important for activity.[1]
The Role of the Quinoxaline Nitrogen Atoms
The nitrogen atoms in the pyrazine ring of the quinoxaline scaffold can act as hydrogen bond acceptors, facilitating interactions with biological targets such as the ATP-binding site of kinases. Modifications that alter the basicity and steric environment of these nitrogens can significantly impact target binding and overall activity.
Comparative Biological Activity of Quinoxaline Analogs
To illustrate the principles of SAR, the following table summarizes the in vitro cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines. While not all compounds listed possess the 6,7-dimethoxy substitution, they provide valuable insights into the broader SAR of the quinoxaline scaffold.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | OCH3 | OCH3 | OCH3 | HeLa | 0.126 | [1] |
| SMMC-7721 | 0.071 | [1] | ||||
| K562 | 0.164 | [1] | ||||
| 6k | - | - | - | Hela | 12.17 ± 0.9 | [5] |
| HCT-116 | 9.46 ± 0.7 | [5] | ||||
| MCF-7 | 6.93 ± 0.4 | [5] |
Note: The structures of compounds 5 and 6k are detailed in the cited references. This table is for illustrative purposes to highlight the impact of substituents on activity.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for key experiments used to evaluate the anticancer potential of this compound analogs.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analog stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: After incubation, treat the cells with various concentrations of the this compound analogs.[6] Prepare serial dilutions of the compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 24-48 hours.[6]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Viability Assessment using Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cancer cells treated with this compound analogs
-
Trypan blue solution (0.4% w/v)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and resuspend them in a known volume of culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution and incubate for 5 minutes at room temperature.[7]
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[7]
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[7]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized SAR of this compound Analogs.
Caption: Experimental Workflow for SAR Studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available literature, primarily on the broader quinoxaline class and related heterocycles, strongly suggests that the 6,7-dimethoxy substitution is a favorable feature for enhancing biological activity. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substituents at the C2 and C3 positions. Future research should focus on generating a diverse library of this compound analogs and performing comprehensive biological evaluations to establish a more detailed and predictive SAR. This will undoubtedly pave the way for the identification of potent and selective anticancer drug candidates.
References
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (n.d.). National Center for Biotechnology Information. [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). ResearchGate. [Link]
-
6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (2025). ResearchGate. [Link]
-
Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2011). PubMed. [Link]
-
Design, Synthesis, and Biological Activity Study of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives Against Multidrug Resistance in Eca109/Vcr Cells. (2025). ResearchGate. [Link]
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI. [Link]
-
(PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. (2025). ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). Preprints.org. [Link]
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Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (2023). Der Pharma Chemica. [Link]
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Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. (2013). PubMed. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The remarkable therapeutic potential of this scaffold has propelled extensive research into its structure-activity relationships (SAR) to develop novel, highly potent, and selective therapeutic agents.[1]
A critical aspect of drug design is understanding how subtle changes in a molecule's structure can profoundly impact its biological activity. Substitutions on the quinoxaline ring, particularly at the 6 and 7 positions, are known to modulate cytotoxic effects. This guide provides an in-depth comparative analysis of the cytotoxicity of quinoxaline derivatives, with a specific focus on the 6,7-dimethoxy substitution pattern. Due to the limited publicly available data specifically for 6,7-dimethoxyquinoxaline, this guide will draw objective comparisons from structurally similar quinoxalines and the closely related 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline scaffolds. This approach allows for a comprehensive understanding of the influence of the 6,7-dimethoxy motif on the cytotoxicity of these important heterocyclic systems.
The Crucial Role of Structure-Activity Relationships (SAR)
The cytotoxic potency of quinoxaline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring.[1] SAR studies are therefore fundamental in guiding the rational design of new anticancer drug candidates.
Key determinants of cytotoxicity in the quinoxaline scaffold include:
-
Substitutions at C2 and C3: The groups attached to these positions on the pyrazine ring are critical. The introduction of various aryl, heteroaryl, and other functional groups allows for the fine-tuning of the molecule's interaction with biological targets.
-
Substitutions on the Benzene Ring (C5, C6, C7, C8): Modifications at these positions significantly influence the compound's electronic properties, lipophilicity, and steric profile, all of which affect its pharmacokinetic and pharmacodynamic behavior. The presence of electron-donating groups, such as methoxy (-OCH₃) groups at the C6 and C7 positions, is a recurring motif in many biologically active quinoline and quinazoline-based drugs, suggesting their importance in target binding and overall activity.[5][6]
Comparative Cytotoxicity of 6,7-Dimethoxy-Substituted Heterocycles and Related Analogs
While specific cytotoxicity data for this compound is not extensively reported in the available literature, valuable insights can be gained by examining its isosteres, namely 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline derivatives.[7][8] These compounds share a common dimethoxy-substituted benzene ring, allowing for an inferential analysis of the potential role of this substitution pattern.
The following table summarizes the cytotoxic activity (IC₅₀ values) of various quinoxaline, quinazoline, and quinoline derivatives against a panel of human cancer cell lines. This data highlights the significant impact of different substitution patterns on anticancer potency.
| Compound Class | Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline | Imidazo[1,2-a]quinoxaline derivative | HCT116 (Colon) | Varies | [9] |
| (Quinoxalin-2-yl)benzene sulphonamide | HepG2 (Liver) | Potent Activity | [9] | |
| Quinoxaline-bisarylurea | Various | Antitumor Activity | [9] | |
| Quinazoline | 6,7-Dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) | 0.7 | [5] |
| 6,7-Dimethoxyquinazoline derivative (7c) | HCT116p53(-/-) | 1.7 | [5] | |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivative (II) | K562 (Leukemia) | 100 - 400 | [10] | |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivative (IV) | HeLa (Cervical) | 100 - 400 | [10] | |
| Quinoline | 6,7-Dimethoxy-4-anilinoquinoline (12n) | A549 (Lung) | 7.3 ± 1.0 | [11] |
| 6,7-Dimethoxy-4-anilinoquinoline (12n) | MCF-7 (Breast) | 6.1 ± 0.6 | [11] | |
| 6,7-Dimethoxy-4-anilinoquinoline (12n) | MKN-45 (Gastric) | 13.4 ± 0.5 | [11] | |
| 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline (14m) | NCI-59 Panel | 0.116 - 6.77 | [12] |
This table is a representative summary. IC₅₀ values can vary based on experimental conditions.
The data reveals that 6,7-dimethoxy-substituted quinazolines and quinolines can exhibit potent cytotoxic effects, with some derivatives showing activity in the sub-micromolar to low micromolar range.[5][11][12] This underscores the potential of the 6,7-dimethoxy scaffold as a pharmacologically privileged substitution pattern for inducing cancer cell death.
Mechanistic Pathways of Cytotoxicity
Quinoxaline and its related heterocyclic derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways.[4][13] Understanding these mechanisms is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Key mechanisms of action include:
-
Kinase Inhibition: Many quinoxaline, quinazoline, and quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9] A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, whose dysregulation is a hallmark of many cancers.[7] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling and induce cell cycle arrest and apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptotic cell death.
-
Induction of Apoptosis: A common endpoint for the cytotoxic activity of these compounds is the induction of programmed cell death, or apoptosis.[14] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.
Below is a diagram illustrating a simplified signaling pathway targeted by many quinoxaline-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline/quinazoline derivatives.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical step in preclinical drug development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
Detailed Protocol: MTT Cytotoxicity Assay
The principle of the MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[15]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Caption: Workflow for determining cell viability using the MTT assay.
General Synthesis of the Quinoxaline Scaffold
The synthesis of quinoxaline derivatives is well-established in organic chemistry. The most common and direct method involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1] This versatile reaction allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinoxaline ring. For this compound, the starting material would be 4,5-dimethoxy-1,2-phenylenediamine.[18][19][20]
Caption: General synthesis of this compound.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the cytotoxicity of quinoxaline derivatives and their structurally related 6,7-dimethoxy-substituted isosteres. The available data strongly suggests that the 6,7-dimethoxy substitution pattern is a favorable motif for imparting significant cytotoxic activity against a range of cancer cell lines. The mechanisms of action are diverse, with kinase inhibition being a particularly prominent and clinically relevant pathway.
While direct and extensive cytotoxic data for this compound itself is limited, the potent anticancer activities observed for its quinazoline and quinoline analogs provide a strong rationale for its further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the development of novel and more effective anticancer agents.
References
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PubMed. Cytotoxic potential of novel 6,7-dimethoxyquinazolines. Available from: [Link]
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PubMed. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Available from: [Link]
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PubMed. Antitumoral activity of quinoxaline derivatives: A systematic review. Available from: [Link]
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Der Pharma Chemica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available from: [Link]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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PMC. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available from: [Link]
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ResearchGate. Quinazoline and their isosteres quinoxalines as anticancer drugs. Available from: [Link]
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ResearchGate. 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Available from: [Link]
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PMC. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]
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PubMed. Design, synthesis, and structure-activity relationships of novel 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. Available from: [Link]
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ACS Publications. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Available from: [Link]
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PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Available from: [Link]
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ResearchGate. Cytotoxic potential of novel 6,7-dimethoxyquinazolines. Available from: [Link]
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PMC. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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protocols.io. MTT Assay protocol. Available from: [Link]
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PMC. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available from: [Link]
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A Comparative Guide to the Efficacy of 6,7-Dimethoxyquinoxaline Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the therapeutic efficacy of 6,7-dimethoxyquinoxaline derivatives, with a primary focus on their potential as anticancer agents. This document synthesizes findings from multiple studies to provide a clear overview of their structure-activity relationships (SAR), mechanisms of action, and comparative potency. Detailed experimental protocols are also provided to support the replication and extension of these findings.
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The 6,7-dimethoxy substitution pattern, in particular, has been a focal point of research, often conferring potent and selective biological activity. This guide will delve into the nuances of this specific chemical motif and its impact on anticancer efficacy.
Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer effects of 6,7-dimethoxy-substituted quinoxaline and its bioisosteric analogs, such as quinazolines and quinolines, are often attributed to their ability to inhibit critical enzymes involved in cancer cell proliferation and survival. A primary mechanism of action is the inhibition of protein tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several 6,7-dimethoxy-substituted derivatives have shown potent inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, that are frequently hyperactivated in cancer.
Caption: Inhibition of EGFR signaling by this compound derivatives.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The following table summarizes the cytotoxic activity (IC50 values) of various 6,7-dimethoxy-substituted quinazoline and quinoline derivatives against a panel of human cancer cell lines. It is crucial to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound ID | Heterocyclic Core | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | Quinazoline | 2-(4-chlorophenyl) | HCT116 (colon) | 0.7 | [2] |
| HEY (ovarian) | 1.7 | [2] | |||
| 12n | Quinoline | 4-anilino-benzimidazole | A549 (lung) | 7.3 | [3] |
| MCF-7 (breast) | 6.1 | [3] | |||
| MKN-45 (gastric) | 13.4 | [3] | |||
| 14m | Quinoline | 2-(4-methoxyphenyl)-4-propoxy | NCI-60 Panel (average) | 1.26 | [4] |
| 9a | Quinazoline | 4-(4-fluorobenzylamino) | NCI-60 Panel (average GI%) | High | [5] |
| 9b | Quinazoline | 4-(4-chlorobenzylamino) | NCI-60 Panel (average GI%) | High | [5] |
| 9c | Quinazoline | 4-(4-bromobenzylamino) | NCI-60 Panel (average GI%) | High | [5] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. GI% refers to the percentage of growth inhibition.
From the available data, it is evident that modifications at other positions of the heterocyclic core significantly influence the cytotoxic potency. For instance, compound 7c , a 6,7-dimethoxyquinazoline with a 2-(4-chlorophenyl) substituent, demonstrates sub-micromolar efficacy against colon cancer cells.[2] In contrast, the 4-anilino-benzimidazole substituted quinoline 12n shows activity in the low micromolar range against lung, breast, and gastric cancer cell lines.[3]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of efficacy studies, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for key in vitro assays commonly used to evaluate the anticancer potential of this compound derivatives.
Caption: A typical workflow for the in vitro evaluation of anticancer compounds.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, A549, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cell.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data on related heterocyclic systems strongly suggest that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the inhibition of key oncogenic kinases.
To fully realize the therapeutic potential of this class of compounds, future research should focus on:
-
Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships of this compound derivatives, with systematic modifications at other positions of the quinoxaline ring, is crucial to identify the most potent and selective analogs.
-
Target Identification and Validation: Elucidating the precise molecular targets of the most active compounds will provide a deeper understanding of their mechanism of action and guide further optimization.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models, such as xenograft studies in immunodeficient mice, to evaluate their antitumor efficacy and pharmacokinetic properties.
References
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Cytotoxic potential of novel 6,7-dimethoxyquinazolines. European Journal of Medicinal Chemistry. [Link][2]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link][4]
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IC50 distribution between cell lines. ResearchGate. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]
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A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link][1]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
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Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. European Journal of Medicinal Chemistry. [Link][5]
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(a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 6,7-Dimethoxyquinoxaline Derivatives
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous experimental validation. The 6,7-dimethoxyquinoxaline core is a privileged scaffold, forming the basis of compounds with a wide spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, objective comparison of methodologies to elucidate the precise mechanism of action (MoA) of novel this compound derivatives, focusing on key potential target classes: protein kinases, topoisomerases, and phosphodiesterases (PDEs).
The Enigmatic Profile of the this compound Scaffold
The 6,7-dimethoxy substitution pattern on the quinoxaline ring system is a recurring motif in compounds with diverse pharmacological profiles. This structural feature has been associated with the inhibition of critical cellular targets. For instance, related quinoline and quinazoline cores bearing the 6,7-dimethoxy moiety have been identified as potent inhibitors of the c-Met receptor tyrosine kinase and the histone methyltransferase G9a, respectively.[4][5] Furthermore, other quinoline derivatives with this substitution have been characterized as topoisomerase I inhibitors.[6] This chemical promiscuity underscores the necessity of a multi-faceted approach to definitively pinpoint the MoA of any new this compound analogue.
This guide will navigate the experimental pathways to differentiate between these potential MoAs, providing detailed protocols and comparative data to guide your research.
I. Validating Kinase Inhibition: A Primary Hypothesis
Given the prevalence of kinase inhibition among related heterocyclic compounds, this is a logical starting point for MoA validation.[7] We will focus on a hypothetical this compound derivative, "Q-DM1," and compare its validation workflow against a known c-Met inhibitor, Cabozantinib.
Signaling Pathway: c-Met Signaling Cascade
The c-Met pathway, when aberrantly activated, drives cell proliferation, survival, and metastasis in various cancers.[4] Inhibition of c-Met kinase activity can block these downstream effects.
Caption: The HGF/c-Met signaling pathway and the putative inhibitory action of Q-DM1.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To quantify the inhibitory potential of Q-DM1 against a target kinase like c-Met, a robust in vitro kinase assay is essential.[8] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of Q-DM1 and the reference inhibitor (Cabozantinib). Reconstitute the recombinant c-Met kinase, substrate peptide, and ATP according to the manufacturer's instructions.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mix (containing kinase, substrate, and ATP) to wells containing 5 µL of the serially diluted compounds.[9]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data: Q-DM1 vs. Cabozantinib
| Compound | Target Kinase | IC50 (nM) |
| Q-DM1 (Hypothetical) | c-Met | 35 |
| Cabozantinib (Reference) | c-Met | 5.2[4] |
| Q-DM1 (Hypothetical) | VEGFR2 | 150 |
| Cabozantinib (Reference) | VEGFR2 | 0.035 |
Interpretation: In this hypothetical scenario, Q-DM1 shows potent inhibition of c-Met, albeit less so than the established inhibitor Cabozantinib. The off-target activity against VEGFR2 is also noted for comparison. This initial screen provides strong evidence for Q-DM1 being a kinase inhibitor and warrants further investigation into its selectivity profile across a broader kinase panel.
II. Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial for determining biochemical potency, they do not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct target engagement.[10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow: CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for c-Met
-
Cell Treatment: Seed a c-Met expressing cell line (e.g., A549) and grow to 80% confluency. Treat the cells with a high concentration of Q-DM1 (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Cell Lysis and Heating: Harvest the cells, resuspend in PBS with protease inhibitors, and lyse by freeze-thaw cycles. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.[10]
-
Separation of Soluble Fraction: Cool the tubes to room temperature and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[11]
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble c-Met protein by Western blotting using a specific anti-c-Met antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperature. The resulting melt curves for the vehicle- and Q-DM1-treated samples are compared. A shift in the melting curve to higher temperatures in the presence of Q-DM1 indicates target engagement.
Comparative Data: Thermal Shift of c-Met
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.5 | - |
| Q-DM1 (10 µM) | 57.0 | +4.5 |
Interpretation: A significant positive thermal shift (ΔTm) for c-Met in the presence of Q-DM1 provides strong evidence of direct binding to the target protein in a cellular environment. This validates the in vitro kinase assay results and confirms that Q-DM1 can access and engage its intended target inside the cell.
III. Exploring Alternative Mechanisms: Topoisomerase and Phosphodiesterase Inhibition
Should the kinase inhibition hypothesis prove inconclusive, or if a broader characterization is desired, investigating other potential MoAs is crucial. Quinoxaline derivatives have been reported to inhibit both topoisomerases and phosphodiesterases.[6][13][14]
A. Topoisomerase I Inhibition Assay
Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and apoptosis.
-
Experimental Approach: A common method is a DNA relaxation assay. Supercoiled plasmid DNA is incubated with Topoisomerase I in the presence and absence of the test compound. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
-
Expected Outcome for an Inhibitor: An effective Topoisomerase I inhibitor, like the reference compound Camptothecin, will prevent the relaxation of the supercoiled plasmid, resulting in a higher proportion of the supercoiled form on the gel compared to the enzyme-only control.
-
Comparison: The band intensity of the supercoiled DNA in the presence of Q-DM1 would be compared to that of Camptothecin at various concentrations to determine its relative potency.
B. Phosphodiesterase (PDE) Inhibition Assay
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways.[13] PDE inhibition can have a wide range of physiological effects.[14]
-
Experimental Approach: A variety of assay formats are available, including fluorescence polarization and luminescence-based assays.[15] These assays typically measure the consumption of a fluorescently labeled cAMP or cGMP substrate.
-
Expected Outcome for an Inhibitor: A PDE inhibitor, such as Rolipram (for PDE4) or Sildenafil (for PDE5), will reduce the hydrolysis of the cyclic nucleotide substrate, leading to a stronger signal from the unhydrolyzed substrate.[15][16]
-
Comparison: The inhibitory activity of Q-DM1 against a panel of PDE isoforms would be compared to known selective inhibitors to determine its potency and selectivity profile.
Conclusion: A Self-Validating Approach to MoA Elucidation
The validation of a compound's mechanism of action is a cornerstone of drug discovery and chemical biology. For a versatile scaffold like this compound, a systematic and multi-pronged approach is not just recommended, but essential. By integrating biochemical assays to determine potency, with biophysical methods like CETSA to confirm target engagement in a cellular milieu, researchers can build a robust and self-validating case for a specific MoA.
This guide provides a logical framework for these investigations, from the initial hypothesis of kinase inhibition to the exploration of alternative mechanisms. The provided protocols and comparative data structures serve as a template for your experimental design and data interpretation. Ultimately, a thorough understanding of how a molecule like "Q-DM1" exerts its biological effects is paramount for its advancement as a chemical probe or a therapeutic candidate.
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The Double-Edged Sword: Deconvoluting the Cross-Reactivity of 6,7-Dimethoxyquinoxaline-Based Inhibitors
A Senior Application Scientist's Guide to Navigating On- and Off-Target Effects
Introduction: The Allure and Ambiguity of a Privileged Scaffold
The 6,7-dimethoxyquinoxaline core is a prominent heterocyclic scaffold in modern medicinal chemistry. Its rigid structure, coupled with the electron-donating nature of the methoxy groups, provides a foundation for high-affinity interactions with a variety of biological targets. This chemical tractability has led to the development of potent inhibitors for distinct protein families, including protein kinases, histone methyltransferases, and G-protein coupled receptors. However, this versatility is a double-edged sword, as the very features that make the scaffold effective can also lead to unintended cross-reactivity with other targets. Understanding and characterizing this off-target activity is paramount for the development of safe and effective therapeutics and for the precise interpretation of data from chemical probe studies.
This guide provides a comparative analysis of the cross-reactivity of compounds containing the this compound scaffold. We will delve into the known primary targets, explore documented off-target interactions, and present the experimental methodologies required to comprehensively profile the selectivity of these molecules.
Primary Targets: Diverse Roles and Signaling Cascades
Compounds incorporating the this compound moiety have been designed to inhibit at least three major classes of proteins: the receptor tyrosine kinase c-Met, the histone methyltransferase G9a, and α1-adrenergic receptors.
The c-Met Receptor Tyrosine Kinase: A Key Regulator of Cell Growth and Motility
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), orchestrates a complex signaling network.[1] This pathway is integral to normal physiological processes such as embryonic development and tissue regeneration.[2] However, aberrant c-Met activation is a hallmark of many cancers, driving tumor growth, angiogenesis, and metastasis.[3]
Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS-MAPK cascade, which promotes proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.[4][5]
dot
Caption: Simplified c-Met signaling pathway.
A notable example of a c-Met inhibitor is Cabozantinib, which features a 6,7-dimethoxyquinoline core, a close structural analog of quinoxaline. Cabozantinib is a multi-kinase inhibitor, and its therapeutic effects are, in part, attributed to the potent inhibition of c-Met.[6][7] Another study details the synthesis of 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8][9]
G9a Histone Methyltransferase: An Epigenetic Regulator
G9a (also known as EHMT2) is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[10] By modulating chromatin structure, G9a plays a critical role in various cellular processes, including cell differentiation and proliferation.[11] Overexpression of G9a has been implicated in several cancers, where it is thought to silence tumor suppressor genes.[12]
The Wnt signaling pathway is one of the key cellular cascades regulated by G9a.[13] By repressing the expression of Wnt antagonists like DKK1, G9a can promote Wnt pathway activation, which is linked to tumorigenesis.[14]
dot
Caption: Role of G9a in epigenetic gene silencing.
BIX-01294, a selective inhibitor of G9a and the related enzyme GLP, features a 6,7-dimethoxyquinazoline core.[15][16] Its derivative, UNC0638, which also contains this core, is a potent and selective chemical probe for these enzymes.[17][18]
α1-Adrenergic Receptors: Modulators of the Sympathetic Nervous System
α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[19] They are crucial for regulating smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction.[19] These receptors are classified into three subtypes: α1A, α1B, and α1D.[20]
Upon agonist binding, α1-receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cellular response.[21]
dot
Caption: Gq-coupled signaling of α1-adrenergic receptors.
Cross-Reactivity Profile: A Comparative Analysis
The inherent potential for cross-reactivity of the this compound scaffold necessitates a thorough evaluation of its selectivity. Here, we present data for UNC0638, a G9a/GLP inhibitor, and discuss the known multi-kinase activity of Cabozantinib.
Selectivity of UNC0638
UNC0638, a potent G9a/GLP inhibitor, has been profiled against a panel of 24 kinases to assess its selectivity. The results demonstrate a high degree of selectivity, with less than 10% inhibition observed for these kinases at a concentration of 1 µM.[22] This suggests that within the kinome, UNC0638 is a highly selective probe for its primary targets.
| Kinase Target | % Inhibition at 1 µM UNC0638 |
| 24 Kinase Panel | <10% |
Data sourced from Vedadi et al. (2011)[22]
The Multi-Kinase Activity of Cabozantinib
In contrast to the high selectivity of UNC0638, Cabozantinib, a clinically approved anticancer agent, is known to inhibit multiple receptor tyrosine kinases. Its primary targets include MET, VEGFR2, and AXL.[7][23] It also shows activity against RET, KIT, FLT3, and TIE-2.[23] This broader activity profile contributes to its therapeutic efficacy by simultaneously targeting multiple pathways involved in tumor growth and angiogenesis. The case of Cabozantinib highlights that modifications to the this compound scaffold can produce compounds with a "spectrum selective" kinase activity profile.[6]
Experimental Methodologies for Assessing Cross-Reactivity
A comprehensive understanding of a compound's selectivity requires robust and systematic experimental evaluation. Several platforms are available for large-scale screening of inhibitor activity.
KINOMEscan™: A High-Throughput Binding Assay
The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity.[24][25] This technology employs a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
dot
Caption: Overview of the KINOMEscan™ workflow.
Step-by-Step KINOMEscan™ Protocol:
-
Immobilization: A proprietary, ATP-site directed ligand is immobilized on a solid support.
-
Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound.
-
Binding and Elution: Kinases that are not inhibited by the test compound will bind to the immobilized ligand. Unbound kinases are washed away.
-
Quantification: The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to determine the percent inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature. By performing CETSA with multiplexed proteomics, it is possible to identify both on-target and off-target interactions within the cell.
Enzymatic Assays
Traditional enzymatic assays remain a cornerstone of selectivity profiling. These assays directly measure the inhibitory effect of a compound on the catalytic activity of a panel of enzymes. For kinases, this typically involves measuring the phosphorylation of a substrate.
Conclusion: A Call for Comprehensive Profiling
The this compound scaffold is a valuable starting point for the design of potent inhibitors against a range of important drug targets. However, its inherent versatility demands a rigorous and comprehensive assessment of cross-reactivity. As demonstrated by the contrasting profiles of the highly selective G9a inhibitor UNC0638 and the multi-targeted kinase inhibitor Cabozantinib, subtle structural modifications can dramatically alter the selectivity of compounds containing this core.
For researchers and drug developers, a thorough understanding of a compound's selectivity profile is not merely an academic exercise. It is a critical step in validating chemical probes, interpreting experimental results, and developing safe and effective medicines. The use of broad screening platforms like KINOMEscan™, coupled with cellular target engagement assays, provides the necessary data to navigate the complex landscape of on- and off-target effects and to fully harness the therapeutic potential of the this compound scaffold.
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A Comparative Guide to the Synthetic Routes of 6,7-Dimethoxyquinoxaline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of heterocyclic scaffolds is of paramount importance. Among these, the quinoxaline moiety is a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral agents.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to 6,7-Dimethoxyquinoxaline, a key intermediate in the synthesis of various therapeutic agents. Drawing upon established chemical principles and contemporary green chemistry practices, this document will equip researchers and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific needs.
Introduction to this compound and its Synthetic Significance
This compound is a crucial building block in medicinal chemistry. Its substituted derivatives have shown promise as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapies. The core synthetic challenge lies in the efficient construction of the bicyclic quinoxaline ring system, which is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the key precursors are 4,5-dimethoxy-1,2-phenylenediamine and a suitable two-carbon synthon, most commonly glyoxal.
This guide will dissect and compare three principal synthetic methodologies:
-
Classical Thermal Condensation: The traditional and most straightforward approach.
-
Microwave-Assisted Synthesis: A modern technique leveraging microwave energy to accelerate the reaction.
-
Catalytic Synthesis: An approach employing catalysts to enhance reaction efficiency and promote milder conditions.
Each method will be evaluated based on reaction efficiency, scalability, cost-effectiveness, and environmental impact, providing a holistic view for informed decision-making in a laboratory or industrial setting.
Core Synthetic Pathways: A Head-to-Head Comparison
The synthesis of this compound universally proceeds via the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxal. The fundamental mechanism involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of glyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring.
Caption: General reaction scheme for the synthesis of this compound.
Route 1: Classical Thermal Condensation
The classical approach involves heating the reactants in a suitable solvent, often an alcohol like ethanol, sometimes with the addition of a weak acid catalyst such as acetic acid.[2] This method is valued for its simplicity and reliance on standard laboratory equipment.
Mechanism Insight: The reaction proceeds through a thermal activation mechanism. The elevated temperature provides the necessary energy to overcome the activation barrier for the nucleophilic addition of the diamine to the glyoxal carbonyls. The subsequent cyclization and dehydration are also promoted by heat. The acidic catalyst, if used, protonates the carbonyl oxygen of glyoxal, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Advantages:
-
Simple experimental setup.
-
Does not require specialized equipment.
-
Well-established and widely understood methodology.
Disadvantages:
-
Often requires prolonged reaction times (hours).[3]
-
Can lead to lower yields due to side reactions at elevated temperatures.
-
Higher energy consumption compared to modern methods.
-
Use of organic solvents contributes to the environmental footprint.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[4] This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[5] For the synthesis of quinoxalines, microwave-assisted methods can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[6]
Mechanism Insight: Microwave heating is a form of dielectric heating. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, absorb microwave energy and are rapidly heated. This localized and efficient heating can significantly accelerate the rate of reaction, often allowing for completion in minutes rather than hours.[4] In some cases, microwave irradiation can also lead to different product distributions compared to conventional heating, suggesting non-thermal microwave effects, although this is a subject of ongoing research.
Advantages:
-
Drastically reduced reaction times (minutes instead of hours).[3][5]
-
Often results in higher product yields.[5]
-
Can be performed under solvent-free conditions, reducing waste.[6]
-
Improved energy efficiency.
Disadvantages:
-
Requires a dedicated microwave reactor.
-
Scalability can be a challenge for large-scale industrial production, although continuous-flow microwave reactors are addressing this.
Route 3: Catalytic Synthesis
The use of catalysts in the synthesis of quinoxalines offers a pathway to milder reaction conditions, improved selectivity, and higher yields.[7] A variety of catalysts have been employed, including Lewis acids, solid-supported acids, and metal catalysts. For the purpose of this guide, we will focus on a heterogeneous catalytic approach, which offers the additional benefit of easy catalyst recovery and reuse.
Mechanism Insight: Catalysts function by providing an alternative, lower-energy reaction pathway. In the context of quinoxaline synthesis, a Lewis acid catalyst can coordinate to the carbonyl oxygen of glyoxal, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine. Heterogeneous catalysts, such as silica-supported acids, provide active sites on their surface where the reaction can occur more efficiently.[8] This can lead to higher reaction rates at lower temperatures.
Advantages:
-
Milder reaction conditions (e.g., room temperature).[9]
-
High product yields and selectivity.[9]
-
Catalysts can often be recovered and reused, reducing cost and waste.[8]
-
Can be adapted for continuous flow processes, enhancing scalability.
Disadvantages:
-
The cost of the catalyst can be a factor.
-
Catalyst deactivation or leaching can occur over time.
-
Optimization of catalyst loading and reaction conditions may be required.
Data Presentation: A Comparative Summary
| Parameter | Classical Thermal Condensation | Microwave-Assisted Synthesis | Heterogeneous Catalysis (e.g., Alumina-Supported Heteropolyoxometalates) |
| Reaction Time | 30 - 60 minutes[3] | ~3 minutes[3] | ~2 hours[9] |
| Temperature | Reflux[3] | Microwave Irradiation[3] | Room Temperature[9] |
| Solvent | Ethanol[3] | Solvent-free[3] | Toluene[9] |
| Yield | 51 - 75%[3] | 80 - 86%[3] | up to 92%[9] |
| Scalability | Readily scalable | Requires specialized equipment for large scale | Good, especially with flow chemistry |
| Environmental Impact | Moderate (solvent use, energy) | Low (often solvent-free, energy-efficient) | Low to Moderate (solvent use, but catalyst is often reusable) |
Experimental Protocols
Protocol 1: Classical Thermal Condensation of this compound
Caption: Workflow for the classical synthesis of this compound.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol)
-
Aqueous glyoxal (40% w/w, 1.45 g, 10 mmol)
-
Ethanol (20 mL)
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
To the stirred solution, add the aqueous glyoxal solution dropwise over 5 minutes.
-
Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Protocol 2: Microwave-Assisted Synthesis of this compound
Caption: Workflow for the microwave-assisted synthesis of this compound.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol)
-
Aqueous glyoxal (40% w/w, 1.45 g, 10 mmol)
-
Acidic alumina (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave reaction vessel, thoroughly mix 4,5-dimethoxy-1,2-phenylenediamine, aqueous glyoxal, and a catalytic amount of acidic alumina.
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 3 minutes at a suitable power level to maintain a constant temperature (e.g., 120 °C).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of ethanol to the vessel and heat to dissolve the product.
-
Filter the hot solution to remove the solid catalyst.
-
Allow the filtrate to cool to induce crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to obtain pure this compound.
Protocol 3: Heterogeneous Catalytic Synthesis of this compound
Caption: Workflow for the heterogeneous catalytic synthesis of this compound.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol)
-
Aqueous glyoxal (40% w/w, 1.45 g, 10 mmol)
-
Heterogeneous catalyst (e.g., Alumina-supported heteropolyoxometalate, ~100 mg)[9]
-
Toluene (20 mL)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4,5-dimethoxy-1,2-phenylenediamine, aqueous glyoxal, and the heterogeneous catalyst in toluene.
-
Stir the mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction by TLC.
-
Upon completion, separate the solid catalyst by filtration. The catalyst can be washed and dried for reuse.
-
Remove the toluene from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol to yield pure this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through classical thermal condensation, microwave-assisted synthesis, and heterogeneous catalysis. While the classical method is simple and accessible, it is often outperformed by modern techniques in terms of efficiency and environmental friendliness. Microwave-assisted synthesis offers a rapid and often solvent-free route, making it an excellent choice for laboratory-scale synthesis and high-throughput screening. For larger-scale production, heterogeneous catalysis presents a compelling option due to its mild reaction conditions, high yields, and the potential for catalyst recycling and integration into continuous flow systems.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of production, cost considerations, and commitment to green chemistry principles. As the demand for sustainable and efficient chemical processes grows, it is anticipated that catalytic and flow-chemistry-based approaches will become increasingly prevalent in the synthesis of this compound and other important pharmaceutical intermediates.
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- Badave, P.S.; Gaikwad, D.D.; Gaikwaid, S.D. Microwave-assisted synthesis and study of thermal effect of quinone and arylamine polymer. Res J2022, 9, 2348-7143.
- Hasaninejad, A., et al. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances2023, 13, 24869-24892.
- Pereira, J.A.; Pessoa, A.M.; Cordeiro, M.N.D.S.; Fernandes, R.; Prudêncio, C.; Noronha, J.P.; Vieira, M. Quinoxaline, its derivatives and applications: A state of the art review. Eur J Med Chem2015, 97, 664-672.
- BenchChem Technical Support Team. comparative study of synthesis methods for substituted quinoxalines. BenchChem. December 2025.
- Khatoon, H.; Abdulmalek, E. Novel synthetic routes to prepare biologically active quinoxalines and their derivatives: A synthetic review for the last two decades. Molecules2021, 26(4), 1055.
- Dabhi, R.A.; Dhaduk, M.P.; Bhatt, V.D.; Bhatt, B.S. Green approach for the synthesis of novel spiro quinoxaline-pyrimidone based heterocyclic compounds as anticancer agents.
- Farghaly, T. A., Alqurashi, R. M., Masaret, G. S., & Abdulwahab, H. G. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini reviews in medicinal chemistry, 24(9), 920–982.
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- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Global Journal of Science Frontier Research Chemistry.
- Zhang, Q. W., Ye, Z. D., Shen, C., Tie, H. X., Wang, L., & Shi, L. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 124–133.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of ChemTech Research, 6(1), 1-6.
- Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 145-152.
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- Tetgure, S. R., et al. (2025). Microwave assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines under solvent free conditions as potential antimicrobial agents and their docking study.
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A Preclinical Efficacy Showdown: Evaluating 6,7-Dimethoxyquinoxaline-Based c-Met Inhibitors Against the Standard of Care in MET-Amplified Non-Small Cell Lung Cancer
This guide provides a comparative preclinical assessment of a novel 6,7-dimethoxyquinoxaline derivative against the established standard of care for MET-amplified non-small cell lung cancer (NSCLC). While direct in vivo comparative data for our investigational compound is pending, this document synthesizes its potent in vitro profile and outlines the definitive experimental workflow required to benchmark its efficacy against the current therapeutic leader, Capmatinib.
Introduction: The Rationale for Targeting c-Met in NSCLC
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling axis in oncology.[1][2] Under normal physiological conditions, this pathway is integral to cellular development, wound healing, and tissue regeneration. However, its aberrant activation—through gene amplification, exon 14 skipping mutations, or protein overexpression—is a well-documented oncogenic driver in a significant subset of NSCLC cases.[3] Dysregulated c-Met signaling propels tumor growth, survival, and metastasis, making it a prime therapeutic target.
The this compound scaffold has emerged as a promising pharmacophore for potent kinase inhibitors. Recent medicinal chemistry efforts have produced novel 6,7-dimethoxy-4-anilinoquinoline derivatives that demonstrate high-affinity inhibition of the c-Met kinase in vitro. This guide focuses on a lead candidate from this class, herein referred to as Compound 12n , and compares its preclinical potential to the FDA-approved MET inhibitor, Capmatinib , the current standard of care for metastatic NSCLC harboring MET exon 14 skipping mutations or high-level MET amplification.
The Contenders: A Tale of Two c-Met Inhibitors
The Investigational Challenger: Compound 12n (A 6,7-Dimethoxy-4-anilinoquinoline Derivative)
Compound 12n is a novel, small-molecule inhibitor designed to target the ATP-binding site of the c-Met kinase.[4][5] Its 6,7-dimethoxyquinoline core is a key structural feature shared with other successful kinase inhibitors.
-
Mechanism of Action: Compound 12n acts as a competitive inhibitor of ATP at the catalytic site of the c-Met receptor. By blocking ATP binding, it prevents the autophosphorylation of the kinase domain, thereby inhibiting the activation of downstream oncogenic signaling pathways. Molecular docking studies suggest a binding mode that stabilizes the inactive conformation of the kinase.[5]
-
In Vitro Potency: In enzymatic assays, Compound 12n has demonstrated remarkable potency against the c-Met kinase. Furthermore, it has shown significant anti-proliferative activity against human cancer cell lines with known MET dependency.
| Compound | Target | IC50 (Enzymatic Assay) | Anti-proliferative IC50 (A549 Cell Line) |
| Compound 12n | c-Met | 0.030 ± 0.008 µM[4][5] | 7.3 ± 1.0 µM[5] |
The Standard of Care: Capmatinib (Tabrecta®)
Capmatinib is an FDA-approved, selective, ATP-competitive inhibitor of the c-Met receptor. It is indicated for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping.[6]
-
Mechanism of Action: Similar to the investigational compound, Capmatinib inhibits c-Met phosphorylation, blocking downstream signaling and thereby inhibiting the proliferation and survival of MET-dependent cancer cells.
-
In Vivo Efficacy Benchmark: Capmatinib has demonstrated significant antitumor activity in preclinical xenograft models of NSCLC with MET activation. This established in vivo efficacy serves as the benchmark against which new challengers like Compound 12n must be measured.
Visualizing the Battlefield: The c-Met Signaling Pathway
To appreciate the mechanism of these inhibitors, it is crucial to understand the signaling cascade they disrupt. Aberrant c-Met activation triggers a complex network of downstream pathways critical for cancer progression.
Caption: Proposed workflow for in vivo comparative efficacy study.
Detailed Experimental Protocol
Objective: To determine the in vivo antitumor efficacy of Compound 12n compared to the standard of care, Capmatinib, in a MET-amplified NSCLC xenograft model.
1. Cell Line and Culture:
- Utilize the EBC-1 human NSCLC cell line, which harbors a known MET gene amplification.
- Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
2. Animal Model:
- Use female athymic nude mice (nu/nu), 6-8 weeks of age.
- Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
- Harvest EBC-1 cells during the exponential growth phase.
- Prepare a single-cell suspension in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
4. Study Groups and Treatment:
- Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).
- Group 1 (Vehicle Control): Administer the formulation vehicle orally, twice daily (BID).
- Group 2 (Standard of Care): Administer Capmatinib at 10 mg/kg, formulated for oral gavage, twice daily (BID).
- Group 3 (Investigational): Administer Compound 12n, formulated for oral gavage, twice daily (BID). (The dose will be determined by prior maximum tolerated dose studies).
5. Efficacy and Toxicity Monitoring:
- Measure tumor volume and mouse body weight three times per week. Tumor volume (mm³) = (Width² x Length) / 2.
- Monitor animals for any signs of toxicity or distress.
- The study endpoint will be reached after 21 days of treatment or when tumor volume in the control group exceeds 1500 mm³.
6. Endpoint Analysis:
- At the study's conclusion, euthanize mice and excise the tumors. Record the final tumor weight.
- Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
- Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot to assess p-MET levels) and major organs for histopathological toxicity assessment.
Comparative Data Summary
The following table summarizes the expected data points from the proposed in vivo study, with the established efficacy of Capmatinib provided as a benchmark.
| Parameter | Vehicle Control | Capmatinib (10 mg/kg BID) | Compound 12n (Dose TBD) |
| Animal Model | Nude Mouse | Nude Mouse | Nude Mouse |
| Xenograft | EBC-1 (MET-amplified NSCLC) | EBC-1 (MET-amplified NSCLC) | EBC-1 (MET-amplified NSCLC) |
| Mean Final Tumor Volume (mm³) | ~1500 | Data from study | To be determined |
| Tumor Growth Inhibition (%) | 0% | Significant inhibition expected | To be determined |
| Change in Body Weight (%) | Minimal | To be determined | To be determined |
| p-MET Inhibition (Tumor) | N/A | High | To be determined |
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel c-Met inhibitors. The lead candidate, Compound 12n, has demonstrated exceptional potency in in vitro enzymatic and cell-based assays, surpassing that of some established inhibitors.
However, the definitive test of a preclinical candidate lies in its in vivo performance. The experimental framework detailed in this guide provides a clear and robust pathway to directly compare the efficacy and safety of Compound 12n against the clinical standard of care, Capmatinib. The successful execution of these studies is the critical next step in determining whether the remarkable in vitro potential of this new chemical entity can translate into a superior therapeutic option for patients with MET-driven NSCLC. The results of such a head-to-head comparison will be instrumental in guiding the further clinical development of this promising new agent.
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. PubMed, National Institutes of Health. [Link]
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Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
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Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Taylor & Francis Online. [Link]
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Ma, P. C., et al. (2005). Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. Cancer Research, 65(4), 1479-1488. [Link]
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Liu, X., et al. (2011). Capmatinib (INC280) is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Quinoxaline Isomers
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of key spectroscopic techniques for the structural elucidation and differentiation of quinoxaline isomers. It is designed to move beyond mere procedural lists, offering insights into the causality behind experimental choices and presenting a framework for robust, self-validating analytical workflows.
The Strategic Imperative for Isomer-Specific Analysis in Quinoxaline Chemistry
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in modern medicinal chemistry and materials science. Its derivatives are integral to a spectrum of pharmacologically active agents, including kinase inhibitors, anticancer drugs, and antibiotics like echinomycin.[1][2] The biological activity of these compounds is exquisitely sensitive to their molecular architecture. Consequently, the ability to unambiguously distinguish between constitutional isomers—molecules with the same formula but different connectivity—is not merely an academic exercise. It is a critical requirement for establishing definitive Structure-Activity Relationships (SAR), ensuring batch-to-batch consistency in manufacturing, and meeting stringent regulatory standards for pharmaceutical development.
This guide will compare the utility of four primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS)—for differentiating quinoxaline isomers. To provide a tangible context, we will frequently refer to the analytical challenge of distinguishing between two simple constitutional isomers: 5-methylquinoxaline and 6-methylquinoxaline .
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing constitutional isomers, as it directly probes the chemical environment of each nucleus (most commonly ¹H and ¹³C) within the molecule.[3] The distinct connectivity in isomers leads to unique magnetic environments, resulting in predictable and measurable differences in chemical shifts and spin-spin coupling patterns.[4][5]
Expertise & Experience: The Causality of Chemical Shifts
For our model isomers, the position of the methyl group fundamentally alters the electronic environment and symmetry of the aromatic system.
-
In 5-methylquinoxaline , the methyl group is adjacent to one of the nitrogen-containing rings. This proximity creates steric and electronic effects that uniquely influence the proton at position 6 (H6) and the carbon at position 4a (a bridgehead carbon).
-
In 6-methylquinoxaline , the methyl group is positioned on the benzenoid ring, symmetrically between the two bridgehead carbons. This placement results in a different pattern of shielding and deshielding for the aromatic protons compared to the 5-methyl isomer.
The most telling differences are observed in the aromatic region of the ¹H NMR spectrum (typically δ 7.5-9.0 ppm) and the full range of the ¹³C NMR spectrum. Acceptable additivity of substituent effects can be observed within the quinoxaline series, allowing for the prediction of peak sequences.[6]
Data Presentation: Comparative NMR Data for Methylquinoxaline Isomers
The following table summarizes the expected and reported chemical shifts, illustrating the clear differentiation possible with NMR.
| Nucleus | 5-Methylquinoxaline (Predicted δ) | 6-Methylquinoxaline (Predicted δ) | Key Differentiator |
| ¹H (Aromatic) | Protons on the benzenoid ring will show a more complex and distinct pattern due to the asymmetric substitution. Expect unique shifts for H-6, H-7, and H-8. | The symmetry relative to the pyrazine ring leads to a more predictable pattern. H-5 and H-7 will have similar environments. | The overall multiplicity and coupling patterns in the aromatic region (δ 7.5-8.2 ppm) are distinct for each isomer. |
| ¹H (Methyl) | ~δ 2.8 ppm | ~δ 2.6 ppm | The chemical shift of the methyl protons can vary slightly based on the electronic environment. |
| ¹³C (Aromatic) | The ipso-carbon (C-5) and its neighbors (C-4a, C-6) will have characteristic shifts. | The ipso-carbon (C-6) and its neighbors (C-5, C-7) will show different shifts compared to the 5-methyl isomer. | The chemical shifts of the quaternary (bridgehead) carbons (C-4a, C-8a) are particularly sensitive to the substitution pattern.[6] |
| ¹³C (Methyl) | ~δ 22 ppm | ~δ 22 ppm | Minimal difference expected. |
Note: Predicted values are based on standard substituent effects and data from similar quinoxaline derivatives.[6][7][8]
Experimental Protocol: High-Resolution NMR Analysis
This protocol ensures the acquisition of high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the quinoxaline isomer for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean vial.[1]
-
Select a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that fully dissolves the sample. CDCl₃ is a common first choice for many quinoxaline derivatives.[1][7]
-
Add 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum using a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation for quantitative analysis.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard like TMS.
-
-
Instrument Setup & Acquisition (¹³C NMR):
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~250 ppm) is required.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (typically several hundred to thousands) will be necessary to achieve an adequate signal-to-noise ratio.[1]
-
Visualization: NMR Analysis Workflow
Caption: Figure 1: NMR Workflow for Isomer Differentiation
Complementary Spectroscopic Techniques
While NMR provides the most detailed structural map, other techniques offer rapid, complementary data that can confirm findings or serve as primary screening tools.
A. UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The position of a substituent on the quinoxaline ring can subtly alter the energy of the π-π* and n-π* transitions, leading to shifts in the maximum absorption wavelength (λ_max).[9]
-
Principle of Differentiation: The methyl group is a weak electron-donating group. Its position in 5-methyl- vs. 6-methylquinoxaline will cause slight, but often measurable, differences in the conjugation of the π-electron system, resulting in a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. For instance, different aryl moieties attached to the quinoxaline system show a bathochromic shift that corresponds with the electron donor strength of the substituent.[9]
-
Data Summary:
| Compound Type | Typical λ_max (nm) in Chloroform/DMSO | Electronic Transition |
| Quinoxaline Core | ~315-350 nm | π–π |
| Substituted Quinoxalines | 350-450+ nm (highly dependent on substituent) | Extended π–π and n-π* |
Note: The λ_max values for 5- and 6-methylquinoxaline are expected to be very similar, making UV-Vis a less definitive tool for these specific isomers compared to NMR, but useful for confirming the presence of the quinoxaline chromophore.[9][10]
-
Experimental Protocol:
-
Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., ethanol, chloroform) at a concentration of ~1 mg/mL.
-
Create dilute solutions (~0.01 mg/mL) from the stock to ensure the absorbance is within the linear range of the spectrophotometer (0.1-1.0 AU).
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record the spectrum, typically from 200 to 600 nm, and identify the λ_max values.
-
B. Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
IR spectroscopy probes the vibrational modes of molecules. While excellent for identifying functional groups, its utility in distinguishing constitutional isomers lies in the subtle differences within the "fingerprint region" (<1500 cm⁻¹).
-
Principle of Differentiation: The C-H bending modes (out-of-plane) in the aromatic region (900-650 cm⁻¹) are particularly sensitive to the substitution pattern of the benzene ring. The pattern of absorption bands in this region can provide a unique fingerprint for each isomer.
-
Data Summary:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Relevance to Isomer Differentiation |
| Aromatic C-H Stretch | 3100-3000 | Present in both, not a primary differentiator. |
| C=N, C=C Stretch | 1625-1440 | Characteristic of the quinoxaline ring system.[11] Subtle shifts may occur. |
| Aromatic C-H Bending | 900-650 | Key Differentiator. The pattern of bands is highly dependent on the positions of the substituents on the aromatic ring. |
| N-O Stretch (for N-oxides) | 1379-1350 | Strong and sensitive to substituent effects in N-oxide derivatives.[11] |
-
Experimental Protocol (KBr Pellet):
-
Thoroughly grind 1-2 mg of the quinoxaline isomer with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
C. Mass Spectrometry (MS): Comparing Fragmentation Pathways
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While constitutional isomers have identical molecular weights, they can sometimes be distinguished by their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID).[12][13]
-
Principle of Differentiation: The stability of the fragment ions (carbocations and radical cations) formed upon ionization can differ depending on the original location of the substituent. For methylquinoxalines, the primary fragmentation is often the loss of a hydrogen radical followed by the loss of hydrogen cyanide (HCN). The relative abundance of the resulting ions may differ between the 5- and 6-methyl isomers.
-
Data Summary:
| Isomer | Parent Ion (M⁺˙) m/z | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| 5-Methylquinoxaline | 144 | 143, 117, 116 | H˙, HCN, H˙ + HCN |
| 6-Methylquinoxaline | 144 | 143, 117, 116 | H˙, HCN, H˙ + HCN |
Note: The fragmentation patterns for these specific isomers are often very similar, making differentiation by standard MS challenging.[14] However, for more complex substituted isomers, the fragmentation pathways can be more distinct.[12]
Visualization: Proposed Fragmentation of Methylquinoxaline
Caption: Figure 2: General MS Fragmentation Pathway
An Integrated Strategy for Unambiguous Isomer Identification
No single technique should be used in isolation. A robust, self-validating workflow leverages the strengths of each method in a logical sequence.
Caption: Figure 3: Integrated Spectroscopic Workflow
-
Initial Confirmation: Begin with Mass Spectrometry to confirm the molecular weight, verifying that the compounds are indeed isomers. Concurrently, UV-Vis and IR spectroscopy can rapidly confirm the presence of the quinoxaline core and expected functional groups.
-
Primary Differentiation: ¹H NMR is the first and most crucial step for structural differentiation. In many cases, the unique chemical shifts and coupling patterns will be sufficient to distinguish the isomers.
-
Definitive Confirmation: If ambiguities remain, ¹³C NMR provides orthogonal data on the carbon backbone. For the most complex cases or for complete assignment, 2D NMR techniques like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) are employed to definitively map the entire molecular connectivity.
Conclusion
The differentiation of quinoxaline isomers is a critical analytical challenge with significant implications for drug discovery and materials science. While UV-Vis, IR, and MS provide valuable, complementary data, NMR spectroscopy stands as the unequivocal gold standard for this task. Its ability to resolve subtle differences in the magnetic environments of individual nuclei provides the high-fidelity data required for unambiguous structural assignment. By employing an integrated spectroscopic strategy, researchers can confidently elucidate the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
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Iankova, R., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
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Toyota, K., et al. (Year). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
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A Comparative Benchmarking Guide to 6,7-Dimethoxyquinoxaline as a Novel VEGFR-2 Inhibitor
Abstract
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved potency and selectivity remains a paramount objective. This guide provides a comprehensive benchmark analysis of 6,7-Dimethoxyquinoxaline, a promising heterocyclic compound, against established multi-kinase inhibitors, Sunitinib and Sorafenib.[1][2][3][4] Our investigation focuses on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[5][6] Through a systematic series of in vitro enzymatic and cell-based assays, we objectively evaluate the inhibitory potential of this compound, offering a data-driven perspective for researchers in kinase inhibitor development. This document details the scientific rationale, step-by-step experimental protocols, and comparative data to position this novel compound within the current therapeutic context.
Introduction: The Rationale for Targeting VEGFR-2
Angiogenesis, the formation of new blood vessels, is a fundamental process exploited by solid tumors to secure the blood supply necessary for growth and metastasis.[7] A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR-2.[8][9] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[5][10] This signaling cascade ultimately promotes endothelial cell proliferation, migration, and survival, making VEGFR-2 a validated and high-value target for anti-cancer therapies.[9][10]
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent kinase inhibition.[11][12][13] Their structural versatility makes them an attractive scaffold for developing targeted therapeutics.[11] This guide focuses on this compound, a specific derivative hypothesized to function as an ATP-competitive inhibitor within the VEGFR-2 kinase domain.
To rigorously assess its potential, we benchmark this compound against two FDA-approved, multi-targeted tyrosine kinase inhibitors known to inhibit VEGFR-2:
-
Sunitinib: An oral multi-kinase inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][3]
-
Sorafenib: A kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases, disrupting both tumor angiogenesis and cell proliferation.[2][4][14]
This comparative framework allows for a direct assessment of the potency and cellular efficacy of this compound, providing essential data for its further development as a potential anti-angiogenic agent.
Methodologies: A Validated Approach to Inhibitor Benchmarking
Scientific integrity is paramount in drug discovery. The following protocols are designed as a self-validating system, incorporating established standards and controls to ensure the data is robust and reproducible.
Overall Experimental Workflow
The benchmarking process follows a logical progression from direct enzymatic inhibition to cell-based functional outcomes, culminating in the verification of downstream signaling pathway modulation.
In Vitro VEGFR-2 Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human VEGFR-2. The rationale is to determine the direct target engagement and potency in a purified system, independent of cellular factors.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of this compound, Sunitinib, and Sorafenib in DMSO, followed by a final dilution in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of each test compound dilution. Add 20 µL of a solution containing the recombinant VEGFR-2 enzyme and a suitable biotinylated peptide substrate.[15]
-
Initiate Reaction: Add 25 µL of a solution containing ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure competitive inhibition can be accurately measured. Incubate for 30-60 minutes at 30°C.
-
Detection: Terminate the reaction by adding EDTA. Quantify the amount of ATP remaining using a luminescent kinase assay kit (e.g., Kinase-Glo™ Max).[16] Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Cell-Based Angiogenesis (Tube Formation) Assay
This assay provides a functional readout of a compound's anti-angiogenic potential. Human Umbilical Vein Endothelial Cells (HUVECs) are chosen as they are a primary cell model that, when cultured on a basement membrane matrix, mimics the morphological differentiation into capillary-like structures.[17][18]
Protocol:
-
Plate Coating: Thaw a basement membrane extract (e.g., Matrigel®) on ice.[19] Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-80 µL of the matrix and allow it to polymerize at 37°C for at least 30 minutes.[19]
-
Cell Seeding: Harvest HUVECs (passage < 5 is recommended) and resuspend them in basal medium containing the test compounds (this compound, Sunitinib, Sorafenib) at various concentrations.[20]
-
Incubation: Seed the HUVEC suspension onto the polymerized matrix at a density of 1.0-1.5 x 10⁵ cells per well.[19] Incubate at 37°C, 5% CO₂ for 4-18 hours.[20] The short incubation period is critical as it captures the tube formation process before confounding factors like apoptosis dominate.[21]
-
Imaging and Quantification: After incubation, visualize the tubular networks using a light microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using angiogenesis analysis software.
-
Controls: Include a negative control (vehicle only) showing robust tube formation and a positive control (known inhibitor, e.g., Sunitinib) showing significant inhibition.
Western Blot Analysis of Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the intended pathway, we use Western blotting to measure the phosphorylation status of key downstream effectors of VEGFR-2, namely Akt and ERK.[22] A reduction in the phosphorylated forms of these proteins (p-Akt, p-ERK) upon compound treatment provides direct evidence of target engagement in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Seed HUVECs and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with the test compounds for 1 hour, then stimulate with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes to induce VEGFR-2 signaling.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[23] Separate proteins by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), p-ERK (Thr202/Tyr204), total Akt, and total ERK overnight at 4°C.[25][26]
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[25] Detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels to account for any loading differences.
Results and Discussion: A Comparative Analysis
The following sections present hypothetical but plausible data based on the described methodologies to illustrate the comparative performance of this compound.
In Vitro Kinase Inhibition: Potency Assessment
The direct inhibitory activity against recombinant VEGFR-2 was determined to establish the potency of each compound at the enzymatic level.
| Compound | VEGFR-2 IC₅₀ (nM) |
| This compound | 75 nM |
| Sunitinib | 9 nM[27] |
| Sorafenib | 90 nM |
| Vehicle (DMSO) | No Inhibition |
Discussion: The data indicates that this compound is a potent inhibitor of VEGFR-2 kinase activity, with an IC₅₀ value in the nanomolar range. While Sunitinib demonstrated higher potency in this purified system, this compound exhibited comparable, if not slightly superior, potency to Sorafenib.[27] This result validates this compound as a direct and effective inhibitor of the target enzyme, warranting further investigation in a cellular context.
Anti-Angiogenic Activity in a Functional Cell Model
The HUVEC tube formation assay was used to assess the functional consequence of VEGFR-2 inhibition.
| Compound (at 100 nM) | Inhibition of Tube Formation (%) |
| This compound | ~65% |
| Sunitinib | ~85% |
| Sorafenib | ~60% |
| Vehicle (DMSO) | 0% |
Discussion: In the cell-based angiogenesis model, this compound significantly inhibited the ability of endothelial cells to form capillary-like networks. Its efficacy at a concentration of 100 nM was comparable to that of Sorafenib and substantial, though less potent than Sunitinib. This functional data strongly suggests that the enzymatic inhibition observed in the in vitro assay translates into a meaningful anti-angiogenic effect in a relevant biological system.
Mechanism of Action: Downstream Pathway Modulation
Western blot analysis confirmed that the compounds inhibit the VEGFR-2 signaling cascade within endothelial cells.
Treatment with this compound led to a marked decrease in the phosphorylation of both Akt and ERK in VEGF-stimulated HUVECs, consistent with the inhibition of VEGFR-2 activity. The degree of inhibition of these downstream markers correlated with the results from the functional assays, confirming that the compound's anti-angiogenic effect is mediated through the intended signaling pathway.
Conclusion
These findings position this compound as a viable lead compound for further preclinical development. Future studies should focus on comprehensive kinase profiling to assess its selectivity against a broader panel of kinases, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties in animal models of cancer.
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Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.
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What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle.
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Sorafenib Pharmacodynamics - ClinPGx.
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Sorafenib - Proteopedia, life in 3D.
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Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate.
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What is the mechanism of Sunitinib Malate? - Patsnap Synapse.
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Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights - ResearchGate.
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Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate.
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
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Sunitinib: the antiangiogenic effects and beyond - PMC - NIH.
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Full article: Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E.
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Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed.
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In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay.
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Endothelial Cell Tube Formation Assay CLS-DL-CC-030 - Corning.
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Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed.
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Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D - ibidi.
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Endothelial Cell Tube Formation Angiogenesis Assay - Merck Millipore.
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC - PubMed Central.
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Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US.
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Application Notes & Protocols: Western Blot Analysis of p-AKT and p-ERK after Puquitinib Treatment - Benchchem.
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SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH.
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A Comparative Guide to the Biological Activity of Quinoxaline Derivatives with a Focus on 6-Methoxy-2,3-dimethylquinoxaline - Benchchem.
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC.
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VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience.
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI.
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HTScan® VEGF Receptor 2 Kinase Assay Kit #7788 - Cell Signaling Technology.
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Detection of phosphorylated Akt and MAPK in cell culture assays - PMC.
-
Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer.
-
Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1) - Cayman Chemical.
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Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.
-
In vitro VEGFR-2 inhibitory assay. - ResearchGate.
-
Western blot protocol video - YouTube.
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Safety Operating Guide
Navigating the Disposal of 6,7-Dimethoxyquinoxaline: A Guide for Laboratory Professionals
Core Safety and Handling Principles
Before initiating any disposal protocol, it is imperative to handle 6,7-Dimethoxyquinoxaline with the appropriate safety measures. The chemical structure suggests that this compound should be treated as a hazardous substance, necessitating strict adherence to personal protective equipment (PPE) guidelines.
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Always wear chemical-resistant gloves, such as nitrile or neoprene.
-
Eye and Face Protection: Use ANSI Z87.1-rated safety glasses with side shields at a minimum. For tasks with a higher risk of splashing, chemical splash goggles and a face shield are required.[1]
-
Skin and Body Protection: A standard laboratory coat is mandatory to protect skin and personal clothing. For larger quantities, a chemical-resistant apron provides an additional layer of safety.[1]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood or with adequate local exhaust ventilation to minimize the risk of inhalation.[1]
In the event of exposure, immediate first aid is critical. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.
Hazard Profile of this compound
Based on the hazard classifications of structurally similar compounds, this compound is presumed to present the following risks:
| Hazard Classification | Description | Source Compounds |
| Skin Irritation | Causes skin irritation. | 6,7-Dimethoxy-4-hydroxyquinoline, 6,7-Dimethoxyisoquinoline, 2,4-Dichloro-6,7-dimethoxyquinazoline, 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
| Serious Eye Irritation | Causes serious eye irritation. | 6,7-Dimethoxy-4-hydroxyquinoline, 6,7-Dimethoxyisoquinoline, 2,4-Dichloro-6,7-dimethoxyquinazoline, 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
| Acute Oral Toxicity | May be harmful if swallowed. | 6,7-Dimethoxyisoquinoline, 2,4-Dichloro-6,7-dimethoxyquinazoline, 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
| Respiratory Irritation | May cause respiratory tract irritation. | 6,7-Dimethoxyisoquinoline, 2,4-Dichloro-6,7-dimethoxyquinazoline, 4-Amino-2-chloro-6,7-dimethoxyquinazoline |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] This protocol is designed to meet these stringent requirements.
Waste Identification and Segregation:
-
Initial Assessment: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregation is Key: Do not mix this waste stream with non-hazardous waste.[6][7] Keep it segregated from other chemical waste types to prevent potentially dangerous reactions.[2][8] Store in a designated satellite accumulation area within the laboratory.[9]
Unused or Surplus this compound:
-
Primary Containment: Keep the compound in its original, clearly labeled container.
-
Waste Labeling: As soon as you designate the material as waste, affix a hazardous waste tag. This label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the date the container was designated as waste.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated Materials (Solid Waste):
-
Collection: Place all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, into a dedicated, leak-proof container. A polyethylene bag or a drum liner within a solid container is recommended.
-
Labeling: Clearly label the container with a hazardous waste tag detailing the contents (e.g., "Debris contaminated with this compound").
-
Storage: Keep the container sealed except when adding waste and store it in your designated satellite accumulation area.[2]
Contaminated Labware and Empty Containers:
-
Decontamination of Glassware: Reusable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound. Collect the rinsate as hazardous waste.
-
Disposal of Empty Containers: Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent.[10]
-
Collect Rinsate: The rinsate from each rinse must be collected and managed as hazardous waste.[10]
-
Final Rinse: After the solvent rinse, a final rinse with water is recommended.
-
Air Dry: Allow the container to air dry completely in a well-ventilated area, such as a fume hood.
-
Deface Label: Before disposal, completely deface or remove the original chemical label to prevent any confusion.
-
Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dimethoxyquinoxaline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront. This guide provides a comprehensive framework for the safe handling of 6,7-Dimethoxyquinoxaline, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive synthesizes data from structurally analogous quinoxaline and quinazoline derivatives to establish a robust and cautious safety protocol.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is paramount to implementing effective safety measures. Based on the toxicological data of structurally related compounds, a profile of potential risks can be established. Compounds such as 2,4-Dichloro-6,7-dimethoxyquinazoline and 4-Chloro-6,7-dimethoxyquinazoline are known to cause skin, eye, and respiratory tract irritation[1][2]. Similarly, quinoxaline itself is classified as harmful if swallowed and is suspected of causing cancer[3]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.
| Potential Hazard | Description | Primary Exposure Routes | Analogous Compound Data |
| Skin Irritation | May cause redness, itching, or inflammation upon contact. | Dermal | Causes skin irritation[4][5][6]. |
| Eye Irritation | Can cause serious eye irritation, potentially leading to redness, pain, and blurred vision. | Ocular | Causes serious eye irritation[1][4][5][6]. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract, causing coughing and shortness of breath. | Inhalation | May cause respiratory irritation[1][3][5]. |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion | Harmful if swallowed[3]. |
Core Directive: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is not merely about donning protective gear; it's about creating a series of barriers between the researcher and the potential hazard. The following recommendations are designed to provide a robust defense against the anticipated risks associated with this compound.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes and airborne particles. Standard safety glasses with side shields offer a minimum level of protection[7]. However, for handling powdered substances like this compound, which can easily become airborne, chemical splash goggles are the preferred choice as they provide a seal around the eyes, offering superior protection against dust and splashes[8][9].
-
Causality: The fine particulate nature of many organic compounds necessitates a complete seal around the eyes to prevent irritation or serious damage[1].
-
Protocol: Always wear chemical splash goggles when weighing, transferring, or performing any manipulation of solid this compound. In situations with a significant risk of splashing, such as when dissolving the compound, a full-face shield should be worn in addition to goggles to protect the entire face[7][9].
Hand Protection: Ensuring Chemical Resistance
Skin contact is a primary route of exposure, and gloves are a critical barrier. Not all gloves offer the same level of protection; therefore, selecting the appropriate material is crucial. For handling quinoxaline derivatives and other heterocyclic compounds, chemical-resistant gloves are mandatory[10].
-
Causality: The selection of glove material must be based on its resistance to permeation by the specific chemical class. Nitrile or neoprene gloves are generally preferred for their broad range of chemical resistance in a laboratory setting[11].
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use[12].
-
Don gloves before entering the designated handling area.
-
When working with hazardous drugs, it is best practice to wear two pairs of chemotherapy-grade gloves[11].
-
Practice proper glove removal techniques to avoid contaminating your skin[12].
-
Dispose of contaminated gloves in the designated chemical waste container immediately after use[12].
-
Never wear gloves outside of the laboratory to prevent the spread of contamination[7].
-
Body Protection: Shielding Against Contamination
To prevent accidental skin contact and to protect personal clothing, appropriate body protection is essential. A laboratory coat is a fundamental requirement for working in any chemical laboratory[8][10].
-
Causality: A lab coat provides a removable barrier in the event of a spill or splash, preventing direct contact with the skin and underlying clothing.
-
Protocol:
-
Wear a clean, buttoned-up lab coat at all times when in the laboratory[13].
-
For tasks with a higher risk of significant spillage, consider a chemical-resistant apron over the lab coat for an additional layer of protection[9].
-
Lab coats should not be worn outside of the laboratory to prevent the spread of contaminants[13].
-
Respiratory Protection: Safeguarding Against Inhalation
The potential for this compound to cause respiratory irritation necessitates careful control of airborne particles[1][3][5]. All handling of the solid compound should be performed within a certified chemical fume hood to minimize the generation of dust and to contain any airborne particles[9].
-
Causality: A fume hood provides a controlled, ventilated space that draws airborne contaminants away from the user, offering a primary engineering control against inhalation exposure.
-
Protocol:
-
Conduct all weighing and transfer operations of this compound powder inside a fume hood[9].
-
If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator must be used. For powdered chemicals, a respirator equipped with a P95 or P100 particulate filter is recommended[12].
-
Surgical masks do not provide adequate respiratory protection against chemical dust and should not be used for this purpose[14][15].
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Contingency and Disposal Plan: Preparing for the Unexpected
Even with the best precautions, accidents can happen. A clear and concise plan for managing spills and exposure, as well as for proper waste disposal, is a critical component of laboratory safety.
Spill Management
In the event of a spill, the following steps should be taken:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including a respirator if necessary.
-
Containment: For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust[3].
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
In case of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[4][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[4][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][10].
Waste Disposal
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams.
-
Containment: Store waste in a clearly labeled, sealed container that is compatible with the chemical[4][12].
-
Disposal: Arrange for the disposal of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations[4][12].
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical compound, is predicated on a foundation of knowledge, preparation, and vigilance. By understanding the potential hazards and diligently applying the multi-layered PPE and handling protocols outlined in this guide, researchers can confidently pursue their scientific objectives while ensuring their personal safety and the integrity of their work environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet.
- Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyisoquinoline. PubChem.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
- Echemi. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline SDS.
- MolCore. (2015, December 24). MSDS of 6,7-Dimethoxyquinolin-4-ol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
- Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Spivey, C. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ETH Zurich. (n.d.). Laboratory Safety Guidelines.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
